molecular formula C10H13ClN2O B1437667 N-(5-Amino-2-chlorophenyl)-2-methylpropanamide CAS No. 1082152-56-4

N-(5-Amino-2-chlorophenyl)-2-methylpropanamide

Cat. No.: B1437667
CAS No.: 1082152-56-4
M. Wt: 212.67 g/mol
InChI Key: VRNJJWXCVZTKHX-UHFFFAOYSA-N
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Description

N-(5-Amino-2-chlorophenyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 212.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-Amino-2-chlorophenyl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Amino-2-chlorophenyl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(5-amino-2-chlorophenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-6(2)10(14)13-9-5-7(12)3-4-8(9)11/h3-6H,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNJJWXCVZTKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylpropanamide (Isobutyramide) and Its Derivatives for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-methylpropanamide, also known as isobutyramide, and its diverse class of derivatives. Initially addressing the common point of confusion, this document clarifies that 2-methylpropanamide and isobutyramide are synonymous terms for the same chemical entity, with the former being the preferred IUPAC nomenclature. The focus then shifts to a detailed exploration of the synthesis, physicochemical properties, and analytical characterization of the parent compound. Subsequently, the guide delves into the synthesis and properties of key derivatives, including N-substituted and halogenated analogues. A significant portion of this whitepaper is dedicated to the application of these molecules in high-value sectors, particularly pharmaceuticals and agrochemicals, supported by field-proven insights and specific examples. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical methodologies.

Introduction: Clarifying the Nomenclature

In the realm of organic chemistry, precise nomenclature is paramount. A frequent point of ambiguity for researchers is the distinction between 2-methylpropanamide and isobutyramide. It is critical to establish from the outset that these are not different compounds. "Isobutyramide" is a common name, while "2-methylpropanamide" is the systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3][4] Throughout this guide, the preferred IUPAC name will be used, with the common name occasionally referenced for clarity.

The core structure consists of a propanamide backbone with a methyl group at the second carbon, giving it a characteristic branched structure. This seemingly simple molecule serves as a versatile scaffold for the development of a wide array of derivatives with significant applications in various fields of chemical science.

Physicochemical and Spectroscopic Profile of 2-Methylpropanamide

A thorough understanding of the parent molecule's properties is essential before exploring its derivatives.

Physicochemical Properties

2-Methylpropanamide is a white crystalline solid at room temperature.[5] Its branched nature influences its physical properties, such as its melting and boiling points, when compared to its linear isomer, butanamide.

PropertyValueSource
CAS Number 563-83-7[3][4]
Molecular Formula C4H9NO[1][4]
Molecular Weight 87.12 g/mol [5]
Melting Point 127-130 °C[6]
Boiling Point 216-220 °C[6]
Density 1.01 g/mL[6]
Analytical and Spectroscopic Data

The structural elucidation of 2-methylpropanamide and its derivatives relies on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of 2-methylpropanamide is characterized by a doublet for the six equivalent methyl protons, a septet for the single methine proton, and a broad singlet for the two amide protons.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons, the methine carbon, and the carbonyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum of 2-methylpropanamide displays characteristic absorption bands for the N-H stretching of the primary amide (around 3350 and 3180 cm⁻¹), a strong C=O stretching band (around 1650 cm⁻¹), and N-H bending vibrations (around 1620 cm⁻¹).[2][4]

  • Mass Spectrometry (MS): The electron ionization mass spectrum of 2-methylpropanamide shows a molecular ion peak (M⁺) at m/z = 87. Key fragmentation patterns include the loss of the amino group and cleavage of the isopropyl group.[7]

Synthesis of 2-Methylpropanamide and Its Derivatives

The synthetic pathways to 2-methylpropanamide and its derivatives are well-established and adaptable for various research and industrial scales.

Synthesis of 2-Methylpropanamide

The most common and efficient laboratory-scale synthesis involves the amidation of isobutyryl chloride with aqueous ammonia.[1][8] This reaction is typically performed at low temperatures to control its exothermic nature. An alternative route is the amidation of isobutyric acid or its esters.[8]

This protocol is adapted from the robust and well-vetted procedure found in Organic Syntheses.[1]

Diagram of the Synthesis Workflow:

A Isobutyryl Chloride in reaction flask C Reaction Mixture (0-15 °C) A->C B Concentrated Aqueous Ammonia in dropping funnel B->C Dropwise addition with stirring D Evaporation to Dryness (Reduced Pressure) C->D E Residue (Amide + NH4Cl) D->E F Extraction with hot Ethyl Acetate E->F G Filtration F->G Remove NH4Cl H Cooling and Crystallization G->H I Filtration and Drying H->I J Pure 2-Methylpropanamide I->J

Caption: Workflow for the synthesis of 2-methylpropanamide.

Step-by-Step Procedure:

  • Reaction Setup: Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

  • Ammonia Charge: Add 1.25 L of cold, concentrated aqueous ammonia (approx. 28%) to the flask.

  • Addition of Acid Chloride: Add 318 g (3 moles) of isobutyryl chloride dropwise to the stirred ammonia solution. Maintain the reaction temperature below 15 °C. The rate of addition should be controlled to prevent excessive fuming.[1]

  • Reaction Completion: After the addition is complete, continue stirring for an additional 30-60 minutes.

  • Work-up: Evaporate the reaction mixture to dryness under reduced pressure. The resulting solid residue contains 2-methylpropanamide and ammonium chloride.[1]

  • Purification:

    • Add 2 L of dry ethyl acetate to the residue and boil for 10 minutes.

    • Filter the hot solution to remove the insoluble ammonium chloride.

    • Cool the filtrate to 0 °C to induce crystallization of the 2-methylpropanamide.

    • Collect the crystals by filtration, wash with a small amount of cold ethyl acetate, and dry in a vacuum oven.

    • A second crop of crystals can be obtained by concentrating the mother liquor.[1]

This procedure typically yields glistening white needles of 2-methylpropanamide with a melting point of 127–129 °C.[1]

Synthesis of N-Substituted Derivatives

N-alkylation and N-arylation of the amide nitrogen introduce significant diversity in the physicochemical and biological properties of the derivatives. These are commonly synthesized by reacting an appropriate amine with isobutyryl chloride or isobutyric acid in the presence of a coupling agent.

Diagram of N-Substituted Derivative Synthesis:

cluster_0 Route A: From Acid Chloride cluster_1 Route B: From Carboxylic Acid A Primary/Secondary Amine (R1R2NH) C Reaction with Base (e.g., Triethylamine) A->C B Isobutyryl Chloride B->C D N-substituted 2-methylpropanamide C->D E Primary/Secondary Amine (R1R2NH) G Reaction with Coupling Agent (e.g., DCC, EDC) E->G F Isobutyric Acid F->G H N-substituted 2-methylpropanamide G->H

Caption: General synthetic routes to N-substituted 2-methylpropanamides.

This protocol demonstrates a general method for the N-acylation of amines to produce amide derivatives.[8]

  • Reactant Preparation: Dissolve the desired 2-arylethylamine (10 mmol) and triethylamine (12 mmol) in ethylene dichloride (30 mL).

  • Acylation: Slowly add methacryloyl chloride (12 mmol) dropwise to the stirred solution over 15 minutes.

  • Reaction: Stir the mixture at room temperature for 3 hours. A precipitate of triethylammonium chloride will form.

  • Work-up: Filter off the precipitated salt. Wash the organic layer with saturated sodium bicarbonate solution and then with water.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the N-(2-arylethyl)-2-methylprop-2-enamide product.[8]

Synthesis of Halogenated Derivatives

Halogenation, particularly at the α-position, is another key modification. These derivatives are often used as intermediates in further synthetic transformations.

This protocol outlines the synthesis of a key halogenated derivative.

  • Reaction Setup: In a suitable vessel, prepare a solution of 2-bromo-2-methylpropanoyl bromide (11 mL) in light petroleum ether (250 mL) and cool to 0 °C with vigorous stirring.[2]

  • Ammonolysis: Add aqueous ammonia (50 mL) in portions to the cooled solution.

  • Reaction Completion: Continue stirring for an additional 30 minutes at 0 °C.

  • Isolation: Collect the resulting precipitate by filtration and wash with water (2 x 50 mL) to yield 2-bromo-2-methylpropanamide as a white solid.[2]

Applications in Research and Development

The 2-methylpropanamide scaffold and its derivatives are of significant interest in several areas of applied chemistry.

Pharmaceutical Applications

The isobutyramide moiety is a recognized pharmacophore in drug design. Its derivatives have been explored for a range of therapeutic targets.

  • Anticancer and Anti-angiogenic Agents: A study on N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogues revealed significant inhibitory activity against human cancer cell lines, including liver, breast, and leukemia cells.[9] Certain derivatives also demonstrated potent anti-angiogenic effects by inhibiting proangiogenic cytokines like TNFα, VEGF, and Leptin.[9] The versatility of this scaffold allows for the development of compounds with dual anticancer and anti-angiogenic/antioxidant properties.

  • Kinase Inhibitors: The aminopyrimidine scaffold, a related structure, is a well-established core for kinase inhibitors due to its ability to mimic the adenine ring of ATP.[10] Derivatives of 2-methylpropanamide have also been investigated as potential kinase inhibitors for cancer therapy. For instance, novel bisindolylhydroxymaleimide derivatives incorporating an amide linkage have shown selective inhibition of GSK-3 and CDK kinases.[11]

  • Antihistaminic Activity: Derivatives of carboxyterfenadine incorporating a 2-methylpropanamide moiety have been synthesized and evaluated for their antihistaminic and anticholinergic activities. These compounds demonstrated competitive inhibition of histamine on isolated guinea pig ileum tissues.[12]

Signaling Pathway Implication (Generic Kinase Inhibition):

ATP ATP Kinase Kinase (Active Site) ATP->Kinase Substrate Substrate Protein Substrate->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate ADP ADP Kinase->ADP Inhibitor Isobutyramide Derivative Block X Inhibitor->Block Downstream Downstream Signaling PhosphoSubstrate->Downstream Block->Kinase Competitive Binding

Caption: Competitive inhibition of a kinase by an isobutyramide derivative.

Agrochemical Applications

Derivatives of 2-methylpropanamide are also important in the development of modern crop protection agents.

  • Herbicides: The isobutyramide scaffold has been incorporated into molecules designed as herbicides. For example, analogues of beflubutamid, a known phytoene desaturase (PDS) inhibitor, have been synthesized and studied for their herbicidal activity.[13] Additionally, novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives have shown potent herbicidal effects against various weeds.[14]

  • Fungicides: The development of novel fungicides is crucial for protecting crops from fungal pathogens. Carboxamide derivatives, in general, are a well-known class of fungicides. Research into dehydroabietylamine derivatives containing an aromatic carboxamide moiety has yielded compounds with significant antifungal activity against several plant pathogens, with some acting as succinate dehydrogenase (SDH) inhibitors. Isobutyrophenone analogs have also been investigated as potential inhibitors of class-II fructose-1,6-bisphosphate aldolase, a target for antifungal agents.[6]

Conclusion

This technical guide has established that 2-methylpropanamide and isobutyramide are identical compounds, with the former being the IUPAC-preferred name. The parent molecule is a versatile and accessible building block for a wide range of derivatives. The introduction of substituents on the amide nitrogen or halogenation at the α-carbon dramatically alters the properties of the molecule, leading to a broad spectrum of biological activities. The applications of these derivatives are particularly prominent in the fields of pharmaceutical and agrochemical research, where they serve as scaffolds for the development of novel anticancer agents, kinase inhibitors, herbicides, and fungicides. The detailed experimental protocols and compiled data herein provide a solid foundation for researchers to further explore the potential of this valuable chemical class.

References

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An In-Depth Technical Guide to N-(5-Amino-2-chlorophenyl)-2-methylpropanamide: Synthesis, Suppliers, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Amino-2-chlorophenyl)-2-methylpropanamide is a bespoke chemical building block with significant potential in the landscape of modern medicinal chemistry. Its unique structural architecture, featuring a substituted aniline core, makes it a valuable scaffold for the synthesis of novel small molecules targeting a range of therapeutic areas. The strategic placement of the amino, chloro, and isobutyramide moieties offers multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. While not a readily available stock chemical, its synthesis is accessible, and its potential applications, inferred from structurally related compounds, are compelling. This guide provides a comprehensive overview of this valuable building block, from potential suppliers for custom synthesis to a detailed synthetic protocol and its prospective role in the development of new therapeutics.

Potential Suppliers for Custom Synthesis

While direct, off-the-shelf suppliers for N-(5-Amino-2-chlorophenyl)-2-methylpropanamide are not readily identifiable, several chemical suppliers specialize in the custom synthesis of complex organic molecules and offer a range of similar substituted anilines and amides. Researchers seeking to procure this building block should consider contacting companies with a strong track record in custom chemical synthesis. The following table provides a list of potential suppliers who deal in aromatic amines and amides and may be equipped to synthesize the target compound.

Supplier TypeExamples of Potential Custom Synthesis ProvidersRelevant Expertise
Specialty Chemical Manufacturers [1], [2]Offer a range of aromatic amines and amides and have manufacturing capabilities for custom orders.
Chemical Sourcing Platforms [3]Provides access to a wide variety of chemical building blocks and can facilitate custom synthesis inquiries.
General Chemical Suppliers [4], [5]Supply a broad portfolio of amines and may offer custom synthesis services through their networks.
Pharmaceutical Intermediate Suppliers [6]Specialize in advanced intermediates for active pharmaceutical ingredients and are likely to have the necessary expertise for this synthesis.

Proposed Synthesis Protocol

The synthesis of N-(5-Amino-2-chlorophenyl)-2-methylpropanamide can be logically approached through a two-step process starting from a commercially available precursor. The general strategy involves the acylation of a suitably protected aniline derivative, followed by the deprotection of the amino group. A plausible and efficient route is the acylation of 4-chloro-3-nitroaniline with isobutyryl chloride, followed by the reduction of the nitro group to the desired amine.

Step 1: Synthesis of N-(2-Chloro-5-nitrophenyl)-2-methylpropanamide

The initial step involves the reaction of 4-chloro-3-nitroaniline with isobutyryl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Materials and Equipment:

  • 4-chloro-3-nitroaniline

  • Isobutyryl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-chloro-3-nitroaniline (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution in an ice bath and add pyridine (1.1 equivalents) dropwise with stirring.

  • Slowly add isobutyryl chloride (1.05 equivalents) to the cooled solution via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude N-(2-Chloro-5-nitrophenyl)-2-methylpropanamide by column chromatography on silica gel.

Step 2: Synthesis of N-(5-Amino-2-chlorophenyl)-2-methylpropanamide

The final step is the reduction of the nitro group to an amine. A common and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

Materials and Equipment:

  • N-(2-Chloro-5-nitrophenyl)-2-methylpropanamide

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the purified N-(2-Chloro-5-nitrophenyl)-2-methylpropanamide from Step 1 in methanol or ethanol in a suitable reaction flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon for small-scale reactions).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to yield the final product, N-(5-Amino-2-chlorophenyl)-2-methylpropanamide.

The following diagram illustrates the proposed synthesis workflow:

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Reduction start1 4-chloro-3-nitroaniline + Isobutyryl chloride reagent1 Pyridine, DCM start1->reagent1 Reaction product1 N-(2-Chloro-5-nitrophenyl)-2-methylpropanamide reagent1->product1 Acylation start2 N-(2-Chloro-5-nitrophenyl)-2-methylpropanamide product1->start2 reagent2 H₂, Pd/C, Methanol start2->reagent2 product2 N-(5-Amino-2-chlorophenyl)-2-methylpropanamide reagent2->product2 Reduction caption Proposed synthesis workflow.

Caption: Proposed synthesis workflow.

Potential Applications in Drug Discovery

The structural motifs present in N-(5-Amino-2-chlorophenyl)-2-methylpropanamide suggest its utility as a versatile building block in the synthesis of a variety of biologically active molecules. The primary amino group serves as a key handle for further chemical elaboration, allowing for the introduction of diverse functionalities through reactions such as acylation, sulfonylation, and reductive amination.

Drawing parallels from existing literature on structurally similar compounds, several promising avenues for investigation emerge:

  • Kinase Inhibitors: The N-phenylamide core is a common feature in many kinase inhibitors. For instance, derivatives of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine have been explored for their biological activities.[7] The amino group of the target compound could be used to append heterocyclic systems, a common strategy in the design of kinase inhibitors.

  • Antiviral Agents: Substituted benzamides have shown promise as antiviral agents. A study on N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues revealed potent inhibitors of human adenovirus. This highlights the potential of the chloro- and amino-substituted phenylpropanamide scaffold in the development of new antiviral therapies.

  • Anticonvulsants: N-phenylpropanamides have been investigated for their anticonvulsant properties.[8] The specific substitution pattern on the phenyl ring can significantly influence the pharmacological activity, making the target compound an interesting starting point for the synthesis of novel anticonvulsant candidates.

  • Histone Deacetylase (HDAC) Inhibitors: N-(2-aminophenyl)benzamide derivatives have been identified as potent histone deacetylase inhibitors, which are an important class of anticancer agents. The core structure of the target molecule is well-suited for the design of new HDAC inhibitors.

Conclusion

N-(5-Amino-2-chlorophenyl)-2-methylpropanamide represents a valuable, albeit not commercially ubiquitous, building block for medicinal chemistry and drug discovery. Its synthesis is achievable through a straightforward and scalable two-step protocol. The strategic positioning of its functional groups provides a versatile platform for the generation of diverse chemical libraries aimed at identifying novel therapeutic agents across a spectrum of diseases. For researchers and drug development professionals, the exploration of this and similar custom-synthesized building blocks is a critical step in navigating the complex landscape of modern pharmaceutical innovation.

References

  • ChemGulf. (n.d.). Amines and Amides. Retrieved February 23, 2026, from [Link]

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MSDS and safety data for chloro-amino-isobutyranilides

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Material Safety and Handling of Chloro-amino-isobutyranilides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chloro-amino-isobutyranilide scaffold represents a class of chemical structures with significant potential in medicinal chemistry and drug development. These compounds, characterized by a substituted aniline ring linked to an amino-isobutyramide moiety, are explored for a range of biological activities, including potential antitumor properties.[1] As with any novel chemical entity, a thorough understanding of their safety profile is paramount for protecting researchers and ensuring data integrity.

This guide provides a comprehensive overview of the anticipated safety data for the chloro-amino-isobutyranilide class. In the absence of a standardized Safety Data Sheet (SDS) for every conceivable derivative, this document synthesizes information from structurally related compounds, including substituted anilines and amides, to build a robust framework for safe handling, risk assessment, and emergency preparedness. The principles and protocols outlined herein are designed to empower laboratory professionals to work with these compounds with the highest degree of safety and scientific rigor.

Hazard Identification and Risk Profile

The toxicological properties of a specific chloro-amino-isobutyranilide have likely not been fully investigated.[2][3] Therefore, a risk assessment must be based on the constituent chemical motifs: the chloroaniline head and the isobutyramide tail. The following hazards are anticipated and should be assumed for any novel compound within this class until empirical data proves otherwise.

Primary Expected Hazards:

  • Acute Toxicity: These compounds may be harmful or toxic if swallowed, inhaled, or in contact with skin.[4][5][6] Substituted anilines, in particular, can be toxic and may cause damage to organs through prolonged or repeated exposure.[6]

  • Skin Irritation: Causes skin irritation.[2][7][8][9][10] Prolonged or repeated exposure should be avoided.[8]

  • Serious Eye Irritation: Causes serious eye irritation or damage.[2][7][8][9][10][11][12] Direct contact with the eyes must be prevented.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3][7][8][10][12] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[9]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: For most novel compounds in this class, no specific data on germ cell mutagenicity, carcinogenicity, or reproductive toxicity is available.[2][9] It is crucial to note that no component of many related products is identified as a probable, possible, or confirmed human carcinogen by IARC at levels greater than or equal to 0.1%.[3] However, some related chemical systems are suspected of causing cancer if inhaled.[13] Therefore, minimizing exposure is the most critical risk mitigation strategy.

Summary of GHS Hazard Classifications (Anticipated)
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 or 4H301/H302: Toxic or Harmful if swallowed.[4]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][7][8][9]
Serious Eye Damage/IrritationCategory 2A/2H319: Causes serious eye irritation.[2][7][8][9][11]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[7][8]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure.[6][8]

Exposure Controls and Personal Protection

Engineering controls and Personal Protective Equipment (PPE) are the primary barriers to exposure. Facilities must be equipped with eyewash stations and safety showers in close proximity to the workstation.[7][14]

Engineering Controls:

  • Ventilation: Always handle these compounds in a well-ventilated area.[14][15] For weighing, preparing solutions, or any procedure that could generate dust or aerosols, a certified chemical fume hood is mandatory.[5]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][15]

  • Skin Protection:

    • Gloves: Handle with gloves. Nitrile gloves are a suitable choice, but always inspect them prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3][14] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3][14]

    • Lab Coat/Protective Clothing: A flame-retardant antistatic lab coat or other protective clothing is required to prevent skin exposure.[7]

  • Respiratory Protection: Under normal use conditions with proper engineering controls (i.e., a fume hood), additional respiratory protection should not be necessary.[7] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge (e.g., type ABEK-P2) must be used.[3][15]

Hygiene Measures:

  • Wash hands thoroughly after handling and before breaks.[2][10][14]

  • Do not eat, drink, or smoke when using this product.[2][4][10][16]

  • Remove and wash contaminated clothing before reuse.[7][16]

Safe Handling and Experimental Workflow

A systematic approach to handling ensures both safety and experimental reproducibility. The following protocol outlines the essential steps for working with solid chloro-amino-isobutyranilides.

Protocol: Safe Weighing and Solubilization
  • Preparation and PPE:

    • Don all required PPE as specified in Section 2.

    • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Weighing the Compound:

    • Perform all weighing operations inside the fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.

    • Use a micro-spatula to carefully transfer the solid compound to a tared weigh boat or directly into the receiving vessel. Avoid creating dust.

    • Close the primary container immediately after extracting the required amount.

  • Solubilization:

    • Add the solvent to the vessel containing the weighed solid.

    • If necessary, cap the vessel and mix using a vortex or sonicator until fully dissolved. Perform these actions within the fume hood.

  • Cleanup:

    • Carefully wipe down the balance and surrounding surfaces with a damp cloth or towel to remove any residual powder.

    • Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container.

    • Wash hands thoroughly after the procedure is complete.

Risk Assessment Workflow for New Derivatives

Before beginning any new experiment with a derivative from this class, a formal risk assessment should be conducted. The following workflow illustrates this critical process.

RiskAssessment cluster_prep Phase 1: Pre-Experimental Analysis cluster_eval Phase 2: Procedural Hazard Evaluation cluster_mitigate Phase 3: Mitigation & Control cluster_proceed Phase 4: Execution A Identify New Chloro-amino-isobutyranilide Derivative B Review Existing Data: - Search literature for specific compound - Analyze SDS of structural analogs (e.g., chloroanilines, amides) A->B C Assume Hazard Profile: - Acute Toxicity (Oral, Dermal) - Skin/Eye Irritant - Respiratory Irritant B->C D Define Experimental Steps: - Weighing - Solubilization - Reaction Conditions - Purification C->D E Identify Potential Exposure Points: - Dust/Aerosol Generation - Spills - Vapor Release (if heated) D->E F Select Engineering Controls: - Fume Hood - Ventilated Enclosure E->F G Define Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat F->G H Establish Safe Work Practices: - Small-scale first - No lone working - Waste disposal plan G->H I Prepare Emergency Plan: - Location of Spill Kit - Eyewash/Shower Access - SDS readily available H->I J Proceed with Experiment I->J

Caption: Risk assessment workflow for handling novel chloro-amino-isobutyranilides.

First-Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2][7] If breathing is difficult or symptoms persist, call a POISON CENTER or doctor.[7]

  • Skin Contact: Immediately take off all contaminated clothing.[15] Wash the affected area with plenty of soap and water.[2][7] If skin irritation occurs, get medical advice/attention.[2][7]

  • Eye Contact: Rinse cautiously with water for several minutes.[2][7] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2][7] If eye irritation persists, get medical advice/attention.[2][7]

  • Ingestion: Rinse mouth with water.[2][7] Do NOT induce vomiting. Call a POISON CENTER or doctor/physician immediately if you feel unwell.[2][4][16]

Stability, Storage, and Disposal

Storage and Stability:

  • Store in a dry, cool, and well-ventilated place.[2][4]

  • Keep containers tightly closed when not in use.[2][4][14][17]

  • Store locked up.[2][7]

  • Avoid heat, flames, sparks, and other sources of ignition.[6][14][16]

  • Incompatible materials include strong oxidizing agents, acids, and bases.[2]

Disposal Considerations:

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[9]

  • Disposal of contents/container must be to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[2][6][7][9][16]

  • Do not let the product enter drains or the environment.[3][14][15]

Conclusion

The chloro-amino-isobutyranilide class of compounds presents exciting opportunities for drug discovery. However, their novel nature necessitates a cautious and well-informed approach to laboratory safety. By understanding the potential hazards derived from their structural components, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to safe handling protocols, researchers can confidently and safely explore the scientific potential of these molecules.

References

  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
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  • SAFETY DATA SHEET. (2012, August 22). Covestro Solution Center.
  • SAFETY DATA SHEET. (2025, June 2). TCI Chemicals.
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Methodological & Application

Amide coupling conditions for 2-methylpropanoyl chloride and chloroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Amide Coupling of 2-Methylpropanoyl Chloride and Chloroanilines: Conditions, Mechanisms, and Best Practices

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance and Challenges of N-(Chlorophenyl)isobutyramide Synthesis

The synthesis of N-aryl amides is a cornerstone of medicinal chemistry and materials science. These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional polymers. The specific coupling of 2-methylpropanoyl chloride (isobutyryl chloride) with chloroanilines to form N-(chlorophenyl)isobutyramides presents a classic yet nuanced challenge in organic synthesis. This reaction is governed by the principles of nucleophilic acyl substitution, but its efficiency is influenced by a delicate interplay of steric and electronic factors.[1][2]

The isobutyryl group introduces significant steric bulk around the electrophilic carbonyl center, potentially hindering the approach of the nucleophile.[3] Simultaneously, the chloroaniline isomers are relatively weak nucleophiles due to the electron-withdrawing nature of the chlorine atom, which reduces the electron density on the amine nitrogen. This guide provides a comprehensive framework for navigating these challenges, detailing the underlying mechanisms, optimized reaction conditions, and step-by-step protocols for achieving high-yield synthesis.

Core Mechanism: Nucleophilic Acyl Substitution

The reaction between an acyl chloride and an amine proceeds via a well-established nucleophilic acyl substitution mechanism, often referred to as an addition-elimination pathway.[4] Understanding this mechanism is critical for rationalizing the choice of reagents and conditions.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the chloroaniline attacks the highly electrophilic carbonyl carbon of 2-methylpropanoyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[5][6]

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the C=O double bond.

  • Expulsion of the Leaving Group: Concurrently, the chloride ion, an excellent leaving group, is expelled. This results in the formation of a protonated amide (an N-acylammonium ion).[7]

  • Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, neutralizing the positive charge and yielding the final N-(chlorophenyl)isobutyramide product. This step is crucial as it also neutralizes the hydrochloric acid (HCl) byproduct, which would otherwise react with the starting chloroaniline to form a non-nucleophilic ammonium salt, effectively halting the reaction.[7][8]

Mechanism_Workflow Start Chloroaniline (Nucleophile) + 2-Methylpropanoyl Chloride (Electrophile) Attack Nucleophilic Attack on Carbonyl Carbon Start->Attack Intermediate Formation of Tetrahedral Intermediate Attack->Intermediate Collapse Collapse of Intermediate & Expulsion of Chloride Ion (Cl-) Intermediate->Collapse Protonated Protonated Amide Formed (N-Acylammonium Ion) Collapse->Protonated Deprotonation Deprotonation Protonated->Deprotonation Base Base (e.g., Et3N) Base->Deprotonation Abstract Proton Product Final Product: N-(Chlorophenyl)isobutyramide Deprotonation->Product Byproduct Byproduct: [Base-H]+Cl- Salt Deprotonation->Byproduct Experimental_Workflow Setup 1. Reaction Setup (Flask, Stir Bar, N2) Reagents 2. Add Reactants (Chloroaniline, Solvent, Base) Setup->Reagents Cool 3. Cool to 0 °C Reagents->Cool Addition 4. Add Acyl Chloride (Dropwise) Cool->Addition Reaction 5. Reaction (Stir at RT) Addition->Reaction Workup 6. Aqueous Workup (Wash & Extract) Reaction->Workup Purify 7. Purification (Dry, Concentrate, Recrystallize) Workup->Purify Analyze 8. Analysis (TLC, NMR, MP) Purify->Analyze

Sources

Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates Containing 2-Chlorophenyl Isobutyramide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis, purification, and characterization of N-(2-chlorophenyl)isobutyramide, a key intermediate in the synthesis of various pharmaceutical compounds. This document provides experienced researchers, scientists, and drug development professionals with a robust framework, blending established chemical principles with field-proven protocols. The methodologies outlined herein emphasize safety, efficiency, and high-purity outcomes, critical for downstream pharmaceutical applications.

Introduction: The Significance of N-(2-chlorophenyl)isobutyramide

N-aryl amides are a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. Among these, N-(2-chlorophenyl)isobutyramide serves as a crucial building block. The presence of the 2-chloro-substituted phenyl ring and the isobutyryl group imparts specific physicochemical properties that are often desirable in drug candidates. Understanding the controlled synthesis and rigorous purification of this intermediate is paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).

This guide will systematically walk through the synthetic pathway, purification strategies, and analytical characterization of N-(2-chlorophenyl)isobutyramide, providing both theoretical understanding and practical, step-by-step protocols.

Synthetic Pathway: The Schotten-Baumann Reaction

The synthesis of N-(2-chlorophenyl)isobutyramide is efficiently achieved via the Schotten-Baumann reaction, a classic and reliable method for the acylation of amines.[1][2][3][4] This reaction involves the nucleophilic attack of the amine (2-chloroaniline) on the electrophilic carbonyl carbon of an acyl chloride (isobutyryl chloride) in the presence of an aqueous base.[1]

Reaction Mechanism

The mechanism proceeds through a nucleophilic acyl substitution.[2][4] The lone pair of electrons on the nitrogen atom of 2-chloroaniline attacks the carbonyl carbon of isobutyryl chloride, forming a tetrahedral intermediate. The presence of a base, typically sodium hydroxide, serves two critical purposes: it neutralizes the hydrochloric acid byproduct generated during the reaction, and it deprotonates the positively charged nitrogen in the intermediate, facilitating the elimination of the chloride leaving group to form the stable amide product.[1]

Schotten_Baumann reagents 2-Chloroaniline + Isobutyryl Chloride intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack base Aqueous NaOH base->intermediate Deprotonation & Neutralization product N-(2-chlorophenyl)isobutyramide intermediate->product Chloride Elimination byproduct NaCl + H2O intermediate->byproduct

Caption: Schotten-Baumann reaction workflow for amide synthesis.

Experimental Protocol: Synthesis

Materials:

  • 2-Chloroaniline

  • Isobutyryl chloride

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Ice bath

Procedure:

  • In a well-ventilated fume hood, dissolve 2-chloroaniline (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 10% aqueous NaOH solution (2.5 eq) to the stirred solution.

  • To this biphasic mixture, add isobutyryl chloride (1.1 eq) dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir vigorously at room temperature for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (2-chloroaniline) is consumed.

  • Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Table 1: Reagent Quantities and Molar Equivalents

ReagentMolecular Weight ( g/mol )MolesMass/VolumeEquivalents
2-Chloroaniline127.570.112.76 g1.0
Isobutyryl chloride106.550.1111.72 g (11.4 mL)1.1
Sodium Hydroxide40.000.25250 mL of 10% soln.2.5
Dichloromethane--200 mL-

Purification of N-(2-chlorophenyl)isobutyramide

The crude product obtained from the synthesis typically contains unreacted starting materials, byproducts, and other impurities. A multi-step purification process involving recrystallization and/or column chromatography is essential to achieve the high purity required for pharmaceutical applications.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[5] The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For amides, polar solvents like ethanol, acetone, or acetonitrile are often good choices.[6] A mixture of solvents can also be employed to achieve the desired solubility profile.[5][7]

Protocol: Recrystallization from Ethanol/Water

  • Dissolve the crude product in a minimal amount of hot ethanol.[6]

  • If any insoluble impurities remain, perform a hot filtration.

  • To the hot, clear solution, add deionized water dropwise until the solution becomes faintly cloudy.

  • Reheat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the crystals in a vacuum oven at a temperature below their melting point.

Column Chromatography

For impurities that are not effectively removed by recrystallization, column chromatography is the method of choice.[8][9][10] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[8][10]

Chromatography cluster_0 Purification Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization column_chroma Column Chromatography recrystallization->column_chroma If impurities remain pure_product Pure N-(2-chlorophenyl)isobutyramide recrystallization->pure_product If pure column_chroma->pure_product

Caption: Purification strategy for N-(2-chlorophenyl)isobutyramide.

Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh)

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 30%). The optimal eluent system should be determined by prior TLC analysis.

  • Prepare a slurry of silica gel in the initial eluent (e.g., 10% ethyl acetate in hexanes) and pack it into a glass column.

  • Dissolve the crude or partially purified product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, product-adsorbed silica gel onto the top of the column.

  • Begin eluting the column with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified N-(2-chlorophenyl)isobutyramide.

Analytical Characterization

Unambiguous characterization of the final product is essential to confirm its identity and purity. A combination of spectroscopic and spectrometric techniques is employed for this purpose.[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.[12] For N-(2-chlorophenyl)isobutyramide, characteristic absorption bands are expected for the N-H stretch, the C=O (amide I) stretch, and the N-H bend (amide II).[12][13][14][15]

Table 2: Expected FT-IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-HStretch3300 - 3500[12][14]
C=O (Amide I)Stretch1630 - 1680[13][14]
N-H (Amide II)Bend1510 - 1570[13][15]
C-ClStretch600 - 800
Aromatic C-HStretch~3050
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the chemical environment of each hydrogen and carbon atom.

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the N-H proton, the methine proton of the isobutyryl group, and the methyl protons. The chemical shifts, splitting patterns, and integration values are used to assign each signal to its corresponding proton(s).

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbonyl carbon, and the carbons of the isobutyryl group.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2 - 8.4Doublet1HAr-H (ortho to -NH)
~7.8 (broad)Singlet1H-NH-
~7.2 - 7.4Multiplet2HAr-H
~7.0 - 7.1Multiplet1HAr-H
~2.6Septet1H-CH(CH₃)₂
~1.3Doublet6H-CH(CH₃)₂

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural confirmation.[11] For N-(2-chlorophenyl)isobutyramide, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).[16][17] This results in two molecular ion peaks, M+ and M+2, separated by 2 m/z units, with the M+2 peak having approximately one-third the intensity of the M+ peak.[16][17]

Table 4: Expected Mass Spectrometry Data

Ionm/z (for ³⁵Cl)m/z (for ³⁷Cl)Relative Intensity Ratio
[M]⁺197.06199.06~3:1
[M - C₃H₆]⁺155.01157.01~3:1
[C₇H₆NCl]⁺140.02142.02~3:1

Safety Considerations

  • 2-Chloroaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, in a well-ventilated fume hood.

  • Isobutyryl chloride: Corrosive and a lachrymator. Handle with extreme care in a fume hood.

  • Sodium hydroxide: Corrosive. Avoid contact with skin and eyes.

  • Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

Conclusion

The successful preparation of high-purity N-(2-chlorophenyl)isobutyramide is a critical step in the synthesis of numerous pharmaceutical compounds. The protocols and analytical methods detailed in this guide provide a comprehensive and reliable framework for researchers in the field of drug development. By understanding the underlying chemical principles and adhering to meticulous experimental techniques, scientists can ensure the quality and consistency of this important pharmaceutical intermediate.

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Solvent selection for recrystallizing N-(5-Amino-2-chlorophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Solvent Selection for the Recrystallization of N-(5-Amino-2-chlorophenyl)-2-methylpropanamide

Abstract

This application note provides a comprehensive, experience-driven guide for the selection of an optimal solvent system for the purification of N-(5-Amino-2-chlorophenyl)-2-methylpropanamide via recrystallization. Recrystallization is a powerful technique for purifying solid organic compounds, but its success is critically dependent on the appropriate choice of solvent.[1] This document moves beyond generic protocols to explain the underlying chemical principles, offering a systematic approach to solvent screening and optimization. Detailed, step-by-step protocols for single-solvent and mixed-solvent pair analysis are provided, tailored to the specific physicochemical properties of the target molecule. This guide is intended for researchers, chemists, and drug development professionals seeking to achieve high purity of this and structurally similar aromatic amide compounds.

The Principle of Recrystallization: A Foundational Overview

Recrystallization is a purification technique based on the differential solubility of a compound in a given solvent at varying temperatures.[2] The core principle is that most organic solids are more soluble in a hot solvent than in a cold one.[3][4] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.[4] As this solution slowly cools, the solubility of the target compound decreases, and it crystallizes out of the solution. The organized crystal lattice that forms tends to exclude impurity molecules, which remain dissolved in the surrounding solution (the mother liquor).[1] The final pure crystals are then collected by filtration.

An ideal recrystallization solvent must satisfy several key criteria:

  • High Temperature Coefficient: The solvent should exhibit a steep solubility curve, dissolving the compound readily at or near its boiling point but poorly at room temperature or below.[1][5] This ensures maximum recovery of the purified solid upon cooling.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[6][7]

  • Chemical Inertness: The solvent must not react with the compound being purified.[4]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[1]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective.[6]

  • Boiling Point vs. Melting Point: The boiling point of the solvent must be lower than the melting point of the compound to prevent the compound from "oiling out" (melting before it dissolves).[8]

Physicochemical Profile of N-(5-Amino-2-chlorophenyl)-2-methylpropanamide

To apply the "like dissolves like" principle, a fundamental tenet of solubility, we must first analyze the structure of the target molecule.[8]

Structure:

  • Aromatic Core: The substituted benzene ring is a large, nonpolar feature.

  • Amide Group (-NH-C=O): This group is highly polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). Amides are known to form strong intermolecular interactions, which often leads to good crystallization behavior.[9]

  • Amino Group (-NH2): This primary amine is polar and acts as a hydrogen bond donor and acceptor. It also imparts basic character to the molecule.

  • Chloro Group (-Cl): The chlorine atom is electronegative, adding to the molecule's polarity.

  • Isopropyl Group (-CH(CH3)2): This is a nonpolar, aliphatic group.

Solubility Prediction: The molecule possesses both polar (amide, amine) and nonpolar (chlorophenyl, isopropyl) regions, making it moderately polar overall. Therefore, it is predicted to be most soluble in moderately polar solvents such as alcohols (ethanol, methanol), acetone, and ethyl acetate. It is expected to have low solubility in highly nonpolar solvents like heptane or highly polar solvents like water at room temperature.

Experimental Protocol 1: Single-Solvent Screening

This protocol outlines a systematic, small-scale method to test a range of individual solvents. The goal is to identify a solvent that renders the compound soluble when hot but insoluble when cold.[6]

Materials:

  • Crude N-(5-Amino-2-chlorophenyl)-2-methylpropanamide

  • Small test tubes or vials (e.g., 13x100 mm)

  • Hot plate and a sand or water bath

  • Graduated pipettes or micropipettes

  • Spatula

  • Candidate Solvents (suggested): Water, Ethanol, 2-Propanol, Acetone, Ethyl Acetate, Acetonitrile, Toluene, Heptane.

Procedure:

  • Place approximately 20-30 mg of the crude compound into a small test tube.

  • Add the first candidate solvent dropwise (e.g., 0.5 mL) at room temperature. Agitate the mixture.

  • Record your observation in Table 1 based on the following criteria:

    • Insoluble (I): The solid does not dissolve at all.

    • Slightly Soluble (SS): A small portion of the solid dissolves.

    • Soluble (S): The entire solid dissolves.

  • If the compound is Soluble (S) at room temperature, the solvent is unsuitable for single-solvent recrystallization.[8] Discard and test the next solvent.

  • If the compound is Insoluble (I) or Slightly Soluble (SS), gently heat the test tube in a water or sand bath.

  • Continue adding the solvent dropwise while heating until the solid just dissolves. Do not add a large excess.

  • Record if the compound dissolves upon heating. If it does not dissolve even in a significant volume of boiling solvent, the solvent is unsuitable.

  • If the solid dissolves, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystallization.

  • Observe the formation of crystals. An ideal solvent will show abundant crystal formation. Scratching the inside of the tube with a glass rod can sometimes induce crystallization if it is slow to start.[5]

  • Record the final observation in Table 1 . Repeat this procedure for all candidate solvents.

Data Presentation: Solvent Screening Results

Solvent Polarity Solubility at Room Temp (I/SS/S) Solubility in Hot Solvent (Yes/No) Crystal Formation on Cooling (None/Poor/Good/Excellent) Suitability
Heptane Nonpolar
Toluene Nonpolar
Ethyl Acetate Mid-Polar
Acetone Mid-Polar
2-Propanol Polar Protic
Ethanol Polar Protic
Acetonitrile Polar Aprotic

| Water | Polar Protic | | | | |

Experimental Protocol 2: Mixed-Solvent Pair Screening

If no single solvent is ideal, a mixed-solvent system, or solvent pair, is employed.[10] This involves a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which the compound is poorly soluble. The two solvents must be miscible.[8]

Common Solvent Pairs:

  • Ethanol / Water[6]

  • Acetone / Water[6]

  • Ethyl Acetate / Heptane[9]

  • Toluene / Heptane[11]

Procedure:

  • Place approximately 20-30 mg of the crude compound into a small test tube.

  • Add the "good" solvent dropwise while heating in a water or sand bath until the solid is completely dissolved. Use the minimum amount necessary.

  • To the hot, clear solution, add the "bad" solvent (anti-solvent) dropwise until the solution becomes faintly cloudy or turbid. This indicates the point of saturation.

  • If persistent cloudiness occurs, add a drop or two of the "good" solvent while heating until the solution becomes clear again.

  • Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice-water bath.

  • Observe for crystal formation and evaluate the quality and quantity of the crystals.

Visualization of Workflows

The following diagrams illustrate the logical flow of the solvent selection and recrystallization processes.

SolventSelection start Start: Crude Compound (20-30 mg) add_solvent Add 0.5 mL Solvent at Room Temp start->add_solvent observe_rt Observe Solubility add_solvent->observe_rt heat_mixture Heat Mixture Gently observe_rt->heat_mixture No (I or SS) solvent_unsuitable Result: Unsuitable Solvent observe_rt->solvent_unsuitable Yes (Soluble) observe_hot Dissolves in Hot Solvent? heat_mixture->observe_hot cool_solution Cool to RT, then Ice Bath observe_hot->cool_solution Yes observe_hot->solvent_unsuitable No observe_crystals Crystal Formation? cool_solution->observe_crystals solvent_suitable Result: Suitable Single Solvent observe_crystals->solvent_suitable Good / Excellent try_mixed Proceed to Mixed-Solvent Protocol observe_crystals->try_mixed Poor / None try_mixed->solvent_unsuitable

Caption: Workflow for Single-Solvent Screening.

RecrystallizationProcess start Dissolve Crude Compound in Minimum Hot Solvent hot_filter_q Insoluble Impurities Present? start->hot_filter_q hot_filter Perform Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Slowly Cool Filtrate to RT hot_filter_q->cool No hot_filter->cool ice_bath Chill in Ice-Water Bath cool->ice_bath vacuum_filter Collect Crystals via Vacuum Filtration ice_bath->vacuum_filter wash Wash Crystals with Small Portion of Cold Solvent vacuum_filter->wash dry Dry Purified Crystals wash->dry end Pure Product dry->end

Caption: General Protocol for Recrystallization.

Full-Scale Recrystallization Protocol

Once an optimal solvent or solvent pair has been identified, proceed with the bulk purification.

Procedure:

  • Dissolution: Place the crude N-(5-Amino-2-chlorophenyl)-2-methylpropanamide in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar or boiling chips. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring, until the solid has just dissolved. Using the minimum amount of hot solvent is critical for maximizing yield.[4][10]

  • Hot Filtration (Optional): If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[10]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Rushing this step by immediate chilling can trap impurities.

  • Chilling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to ensure maximum precipitation of the compound from the solution.[10]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to the crystals in the funnel to wash away any adhering mother liquor.[8] Reapply the vacuum to pull the wash solvent through. Repeat if necessary.

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to partially dry them. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, either in air or in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Common Issues

  • Oiling Out: The compound separates as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute.[5] To resolve this, add more solvent to the hot mixture and reheat until a clear solution is formed, then cool again.

  • No Crystals Form: If crystallization does not occur upon cooling, try scratching the inner surface of the flask with a glass rod at the meniscus. Alternatively, add a tiny "seed" crystal of the pure compound to the solution to initiate crystallization.[5]

  • Low Recovery: This can be caused by using too much solvent during the dissolution step, not cooling the solution sufficiently, or washing the collected crystals with solvent that is not ice-cold.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. University of York. Retrieved from [Link]

  • Nichols, L. (n.d.). Recrystallization. Retrieved from a document hosted on lamission.
  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Scribd. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry, University of Rochester. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry, University of Colorado Boulder. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 29). Recrystallization. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Al-Shemary, R. K. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved from a document likely related to a university chemistry lab course.
  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Recrystallization. Retrieved from [Link]

  • McMaster University. (n.d.). Experiment 2: Recrystallization. Department of Chemistry, McMaster University. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Common Solvents for Crystallization. Department of Chemistry & Biochemistry, UCLA.
  • Branca, M., et al. (2009). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Journal of the American Chemical Society, 131(30), 10711-8. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Use of Solvents. ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). N-(5-amino-2-methylphenyl)propanamide Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(5-amino-2-methylphenyl)propanamide. PubChem. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Separation and Purification Techniques. Chapter from a textbook, likely Macroscale and Microscale Organic Experiments.

Sources

Handling air-sensitive amino-aryl amides in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling Air-Sensitive Amino-Aryl Amides

Abstract

Amino-aryl amides—specifically those containing electron-rich aniline moieties linked to amide backbones—represent a unique challenge in medicinal chemistry. While the amide bond offers structural rigidity and hydrogen-bonding potential, the amino-aryl component (often a p-phenylenediamine derivative or electron-rich aniline) acts as a thermodynamic sink for oxidation. This guide outlines a self-validating workflow to mitigate oxidative degradation (quinone imine formation) during synthesis and purification, ensuring high-fidelity data for SAR (Structure-Activity Relationship) campaigns.

Introduction: The Chemistry of Instability

The primary failure mode for amino-aryl amides is not the hydrolysis of the amide, but the oxidative decomposition of the aryl amine .

The Mechanism of Failure: Electron-rich anilines possess a High Occupied Molecular Orbital (HOMO) that is energetically accessible to molecular oxygen (


). The oxidation proceeds via a Single Electron Transfer (SET) mechanism, generating a radical cation. In the presence of trace base or protic solvents, this radical loses a proton to form a neutral radical, which rapidly dimerizes or further oxidizes to a quinone imine—a highly electrophilic species that leads to polymerization and "black tar" formation.

Visualizing the Degradation Pathway:

OxidationMechanism Substrate Amino-Aryl Amide (Electron Rich) RadicalCat Radical Cation [Ar-NH2•]+ Substrate->RadicalCat + O2 (SET) NeutralRad Neutral Radical [Ar-NH•] RadicalCat->NeutralRad - H+ NeutralRad->Substrate H-abstraction Quinone Quinone Imine (Electrophilic Toxicant) NeutralRad->Quinone + O2 / - H2O Polymer Polymer/Tar (Irreversible Loss) Quinone->Polymer Polymerization

Figure 1: Oxidative degradation cascade of electron-rich amino-aryl amides. Note that the Quinone Imine is the critical divergence point leading to sample destruction.

Pre-Experimental Preparation: The First Line of Defense

Solvent Degassing Protocols

Standard HPLC-grade solvents contain dissolved oxygen levels (approx. 2–9 mM) sufficient to degrade nanomolar-active compounds. You must choose the degassing method based on the reaction scale and solvent volatility.

Table 1: Comparative Efficiency of Oxygen Removal Methods

MethodResidual

(ppm)
Time EfficiencySolvent LossBest Application
Sparging (Balloon) 15–20High (15 min)High (Volatile solvents)HPLC Mobile Phase, Rough Chromatography
Sonication + Vacuum 10–15High (10 min)ModeratePreliminary Extractions
Freeze-Pump-Thaw (FPT) < 1Low (>1 hr)NegligibleStrict Synthesis, Catalysis, NMR
Glovebox Purification < 0.1N/A (System dependent)N/AStorage, Weighing Reagents

Protocol: Freeze-Pump-Thaw (FPT) [1][2][3][4][5]

  • Place solvent in a Schlenk flask.[5][6]

  • Freeze: Submerge in liquid nitrogen (

    
    ) until solid.
    
  • Pump: Open to high vacuum (0.1 mmHg) for 5–10 minutes. Crucial: Solvent must be frozen to prevent bumping.

  • Thaw: Close stopcock, remove from

    
    , and thaw in a warm water bath. Gas bubbles will evolve.[5]
    
  • Repeat: Perform 3 total cycles. Backfill with Argon.

Synthesis & Reaction Setup: The Schlenk Workflow

Objective: Exclude atmospheric oxygen during reaction assembly and sampling.

The "Positive Pressure" Rule: Always maintain a slight positive pressure of inert gas (Argon is preferred over Nitrogen due to higher density) when the system is open (e.g., removing a septum).

Visualizing the Manifold Logic:

SchlenkSetup GasSource Inert Gas Source (Argon) Manifold Schlenk Manifold (Double Bank) GasSource->Manifold Inlet Bubbler Oil Bubbler (Pressure Relief) Manifold->Bubbler Overpressure Flask Reaction Flask (Amino-Aryl Amide) Manifold->Flask Tygon Tubing (3x Vac/Fill Cycles) Vacuum High Vacuum Pump (< 0.1 mmHg) Trap Cold Trap (Liquid N2) Vacuum->Trap Suction Trap->Manifold Suction

Figure 2: Standard Schlenk manifold setup. The bubbler acts as a visual "heartbeat" of the system, confirming positive pressure.

Step-by-Step Reaction Assembly:

  • Flame Dry: Heat glassware under vacuum; refill with Argon while hot.

  • Solvent Transfer: Use a cannula (double-ended needle) to transfer degassed solvent from the storage flask to the reaction flask using positive pressure. Never pour solvents.

  • Reagent Addition:

    • Solids: Add rapidly against a high flow of Argon.

    • Liquids: Add via gas-tight syringe through a rubber septum.[6]

Work-up & Purification: The Danger Zone

Most degradation occurs here. Silica gel is acidic (


) and contains trapped air, accelerating oxidation of electron-rich amines.
Protocol: The "Buffered & Inert" Flash Column

Reagents:

  • Degassed Eluent (e.g., DCM/MeOH).[7]

  • Triethylamine (TEA) or

    
     in MeOH.
    
  • Argon balloon.

Procedure:

  • Deactivation: Pre-wash the silica column with eluent containing 1% Triethylamine . This neutralizes acidic silanol sites that catalyze oxidation.

  • Inert Loading:

    • Dissolve crude material in a minimum amount of degassed DCM containing 0.5% TEA.

    • Load onto the column under a blanket of Argon.

  • Elution:

    • Use positive pressure (nitrogen/air) to push solvent, but flush the headspace with Argon if fractions are collected slowly.

    • Tip: Collect fractions into tubes containing a drop of antioxidant (e.g., BHT) if the compound is extremely unstable, though usually, speed is the best stabilizer.

  • Concentration: Evaporate fractions immediately on a rotary evaporator. Do not let the water bath exceed 30°C. Backfill the rotovap with Nitrogen, not air, if possible.

Analysis & Storage

LCMS Analysis
  • Problem: On-column oxidation can produce "ghost peaks" (

    
     or 
    
    
    
    ) corresponding to quinones or N-oxides.
  • Solution: Use mobile phases modified with 0.1% Formic Acid (acts as a reducing environment relative to neutral pH) or Ammonium Bicarbonate (buffers pH). Run fast gradients (< 5 min).

Long-Term Storage Protocol
  • Physical State: Store as a solid salt (HCl or TFA salt) if possible; salts are significantly more resistant to oxidation than free bases.

  • Atmosphere: Flush the vial with Argon before capping.

  • Seal: Use Parafilm over the cap to prevent oxygen diffusion.

  • Temperature: Store at -20°C or -80°C in the dark.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Darkening/Blackening Quinone imine formation via oxidation.Repurify immediately using buffered silica; store under Argon.
LCMS: M+16 Peak N-Oxide formation.Check solvent quality; ensure no peroxides in ether/THF.
Broad NMR Signals Paramagnetic radical species present.Filter through a small plug of basic alumina; add hydrazine (trace) to reduce.
Low Yield after Column Irreversible adsorption to acidic silica.Use Amine-functionalized silica or increase TEA to 2-3%.

References

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience.

  • Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520.

  • Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry. CRC Press.

  • University of Rochester. (n.d.). Not Voodoo: Demystifying Synthetic Organic Laboratory Technique.

  • Sigma-Aldrich. (n.d.). Technical Bulletin AL-134: Handling Air-Sensitive Reagents.

Sources

Topic: Reaction Yield Optimization for the Isobutyrylation of Chloro-phenylenediamines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Acylated Chloro-phenylenediamines

N-acylated aromatic diamines, particularly those bearing halogen substituents, are cornerstone building blocks in modern medicinal chemistry and materials science. The isobutyryl moiety, in particular, can impart desirable pharmacokinetic properties, modulate biological activity, and serve as a key intermediate for constructing more complex molecular architectures. However, the synthesis of these compounds is not trivial. Chloro-phenylenediamines present a classic synthetic challenge, balancing the reduced nucleophilicity of the amine groups—due to the electron-withdrawing nature of chlorine—against the potential for diacylation and regioselectivity issues.

This application note provides a comprehensive guide for optimizing the isobutyrylation of chloro-phenylenediamines. Moving beyond a simple recipe, we will explore the mechanistic underpinnings of the reaction, outline a systematic approach to maximizing yield, provide detailed experimental protocols, and offer field-proven troubleshooting advice.

Part 1: Mechanistic Insights & Strategic Considerations

A robust optimization strategy is built upon a solid understanding of the reaction mechanism and the unique challenges posed by the substrate.

The Core Mechanism: Nucleophilic Acyl Substitution

The isobutyrylation of an amine is a classic nucleophilic acyl substitution reaction. The reaction proceeds via a nucleophilic addition-elimination pathway. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (isobutyryl chloride or anhydride). This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (chloride or isobutyrate) to yield the final amide product and an acid byproduct.[1][2]

The acid byproduct (HCl or isobutyric acid) is a critical factor; it will readily protonate any unreacted starting amine, rendering it non-nucleophilic and effectively halting the reaction.[3] Therefore, the inclusion of a base to scavenge this acid is almost always mandatory for achieving high yields.

DOT Script for the General N-Acylation Mechanism

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group cluster_step3 Step 3: Acid Scavenging Amine R-NH₂ (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Attacks C=O InactiveAmine R-NH₃⁺ (Protonated, Inactive) Amine->InactiveAmine AcylHalide Isobutyryl Chloride (Electrophile) AcylHalide->Intermediate Product N-Isobutyryl Amide Intermediate->Product C=O reforms HCl HCl (Byproduct) Intermediate->HCl Cl⁻ departs Salt Et₃N·HCl (Salt) HCl->Salt Neutralized HCl->InactiveAmine Without Base Base Base (e.g., Et₃N) Base->Salt ReactiveAmine R-NH₂ (Remains Reactive)

Caption: General mechanism for N-acylation with an acyl chloride.

Substrate-Specific Challenges
  • Reduced Nucleophilicity: The electron-withdrawing inductive effect of the chlorine atom decreases the electron density on the aromatic ring and, consequently, on the amine nitrogen atoms. This reduced nucleophilicity makes chloro-phenylenediamines less reactive than their non-halogenated analogs, often requiring more forcing conditions or catalytic activation to achieve good conversion.[4]

  • Controlling Selectivity (Mono- vs. Di-acylation): While two amine groups are present, achieving selective mono-acylation is often the goal. Fortunately, this is inherently favored. Once the first amine group is acylated, the resulting N-isobutyryl group becomes strongly electron-withdrawing, further deactivating the aromatic ring and making the second amine group significantly less nucleophilic and less likely to react.[4] To maximize mono-selectivity, using a controlled stoichiometry of the acylating agent (typically 1.0-1.1 equivalents) is critical.

  • Regioselectivity: In asymmetrically substituted substrates, such as 4-chloro-1,2-phenylenediamine or 2-chloro-1,4-phenylenediamine, the two amine groups are in chemically distinct environments. The acylation will preferentially occur at the amine group that is more nucleophilic and/or less sterically hindered. Generally, the amine para to the chlorine is less deactivated than the amine ortho to it, making the para position the more likely site of initial reaction. Predicting the outcome requires careful consideration of both electronic and steric effects.[5]

Part 2: A Systematic Approach to Yield Optimization

Optimization should be approached as a systematic process of varying one parameter at a time from a validated baseline, or by using a Design of Experiments (DoE) approach for more complex systems.[6]

DOT Script for the Optimization Workflow

G cluster_optimization Systematic Parameter Variation start Define Goal: Maximize Mono-acylation Yield baseline Establish Baseline Protocol (1.05 eq. Isobutyryl Chloride, 1.2 eq. Et₃N, DCM, 0°C to RT) start->baseline monitor Monitor Progress by TLC/HPLC baseline->monitor opt_base 1. Optimize Base (Pyridine, DIPEA, K₂CO₃) monitor->opt_base Iterate opt_solvent 2. Optimize Solvent (THF, MeCN, Toluene) opt_base->opt_solvent opt_temp 3. Optimize Temperature (-10°C, RT, 40°C) opt_solvent->opt_temp opt_catalyst 4. Evaluate Catalyst (Add 0.1 eq. DMAP) opt_temp->opt_catalyst analysis Analyze Results: Compare Yield & Purity opt_catalyst->analysis final Define Optimized Protocol analysis->final

Caption: Workflow for systematic optimization of the isobutyrylation reaction.

Key Parameters for Optimization

The following table summarizes the critical variables and the rationale for their investigation.

ParameterOptions & Starting PointRationale & Expected Impact
Acylating Agent Isobutyryl Chloride (1.05 eq.) , Isobutyric AnhydrideAcyl chlorides are more reactive but generate HCl. Anhydrides are less reactive but may give a cleaner reaction profile with isobutyric acid as a byproduct.[7]
Base Triethylamine (Et₃N, 1.2 eq.) , Pyridine, DIPEA, K₂CO₃The base neutralizes the acid byproduct.[3] Organic bases like Et₃N or DIPEA are common. Sterically hindered bases (DIPEA) can sometimes reduce side reactions. Inorganic bases (K₂CO₃) can be advantageous for easier workup but may have solubility issues.[8][9]
Solvent Dichloromethane (DCM) , THF, Acetonitrile (MeCN), Ethyl AcetateThe solvent's polarity can influence reaction rates and reactant solubility. Aprotic solvents are standard. THF and MeCN are good alternatives to chlorinated solvents.[8]
Temperature 0 °C to Room Temp (RT) , -10 °C, 40 °CExothermic reactions with acyl chlorides are often started at 0 °C for better control. For less reactive substrates, gentle heating may be required to drive the reaction to completion.[3]
Catalyst None (initially) , 4-DMAP (5-10 mol%)For this deactivated substrate, a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction rate and improve yield by forming a highly reactive N-isobutyrylpyridinium intermediate.[10][11][12]

Part 3: Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Isobutyryl chloride is corrosive and lachrymatory. Bases like triethylamine have strong odors.

Protocol 3.1: Baseline Isobutyrylation of 4-Chloro-1,2-phenylenediamine

This protocol provides a robust starting point for optimization.

Materials:

  • 4-Chloro-1,2-phenylenediamine (1.00 g, 7.01 mmol, 1.0 eq.)

  • Isobutyryl chloride (0.78 mL, 7.36 mmol, 1.05 eq.)

  • Triethylamine (Et₃N) (1.17 mL, 8.41 mmol, 1.2 eq.)

  • Dichloromethane (DCM), anhydrous (35 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-1,2-phenylenediamine (1.00 g) and anhydrous DCM (35 mL).

  • Stir the mixture until the solid is fully dissolved.

  • Add triethylamine (1.17 mL) to the solution.

  • Cool the flask to 0 °C using an ice-water bath.

  • In a separate, dry dropping funnel, prepare a solution of isobutyryl chloride (0.78 mL) in anhydrous DCM (5 mL).

  • Add the isobutyryl chloride solution dropwise to the stirred reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring its progress (see Protocol 3.2).

  • Upon completion, quench the reaction by slowly adding 20 mL of water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or recrystallization to yield the desired N-(2-amino-4-chlorophenyl)isobutyramide.

Protocol 3.2: Analytical Monitoring by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for tracking the consumption of starting material and the formation of the product.

Procedure:

  • Prepare a TLC chamber with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane).

  • Before starting the reaction (t=0), spot a dilute solution of the starting amine on the TLC plate.

  • Every 30 minutes, withdraw a small aliquot (a drop) from the reaction mixture using a capillary tube and spot it on the TLC plate.

  • Develop the plate and visualize under UV light (254 nm).

  • The reaction is complete when the starting material spot has disappeared or is no longer diminishing in intensity. The product should appear as a new, distinct spot.

Part 4: Data Interpretation & Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Reaction 1. Insufficiently reactive substrate. 2. Deactivated acylating agent (hydrolyzed). 3. Inadequate base (amine protonated).[3]1. Add a catalyst: Introduce 5-10 mol% DMAP to the reaction mixture. This is the most effective solution for deactivated anilines.[10][13] 2. Use a fresh bottle of isobutyryl chloride. 3. Ensure at least 1.1 equivalents of a dry base are used.
Multiple Products (Diacylation) 1. Excess acylating agent used. 2. Reaction conditions are too harsh (high temp).1. Reduce the stoichiometry of isobutyryl chloride to 1.0-1.05 equivalents. 2. Maintain a lower reaction temperature (0 °C) and add the acylating agent slowly.
Reaction Stalls Amine starting material is protonated by the acid byproduct, halting the reaction.Add an additional portion of base (e.g., 0.2 eq. of Et₃N) and monitor by TLC to see if the reaction restarts.[3]
Difficult Purification Product has similar polarity to a byproduct or remaining starting material.Adjust the eluent system for column chromatography. If the byproduct is acidic (isobutyric acid), an aqueous base wash during workup should remove it.

Conclusion

The successful isobutyrylation of chloro-phenylenediamines is an achievable goal that hinges on a strategic approach to reaction design. By understanding the substrate's inherent reactivity challenges and systematically evaluating key parameters—base, solvent, temperature, and catalysis—researchers can develop a highly optimized and robust protocol. The addition of a nucleophilic catalyst like DMAP is often the single most impactful change for overcoming the deactivating effect of the chloro-substituent. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists engaged in the synthesis of these valuable chemical intermediates.

References

  • Suzhou Highfine Biotech. (n.d.).
  • Boppisetti, J. K. (n.d.).
  • Google Patents. (n.d.). CA2624859A1 - Selective acylation of 4-substituted-1,3-phenylenediamine.
  • Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP).
  • ChemicalBook. (2023, April 14). 4-Dimethylaminopyridine: An Effective Acyl Transfer Agent.
  • ACS Publications. (n.d.). Automated Process Research.
  • ScholarWorks @ UTRGV. (n.d.).
  • RSC Publishing. (n.d.). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Journal of the Chemical Society B.
  • ResearchGate. (n.d.). A detailed study on the effect of different solvents and bases on the....
  • studylib.net. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism.
  • Benchchem. (n.d.).
  • DR-NTU. (2024, April 15). Green Chemistry.
  • Pearson. (n.d.).
  • PubMed. (n.d.). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637.
  • LibreTexts Chemistry. (2023, January 22). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism).
  • YouTube. (2025, May 17). Acyl Chlorides & Acid Anhydrides | A LEVEL & IB CHEMISTRY | SwH Learning.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Protocol for N-(5-Amino-2-chlorophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(5-Amino-2-chlorophenyl)-2-methylpropanamide is a sensitive intermediate often utilized in the synthesis of kinase inhibitors. Its stability profile is dominated by the high reactivity of the C5-primary amine , which renders the molecule susceptible to oxidative degradation in solution.

Critical Alert: This compound is not stable in solution for extended periods at room temperature. Solutions turning pink, brown, or black indicate oxidative degradation of the aniline moiety.

Module 1: Chemical Stability Profile

To handle this compound effectively, you must understand the two primary degradation pathways.

Oxidative Instability (Primary Risk)

The molecule contains a free primary amine (


) at the 5-position of the phenyl ring. Despite the electron-withdrawing effect of the chlorine atom at position 2, the amine is electron-rich and prone to oxidation.
  • Mechanism: In the presence of dissolved oxygen and light, the aniline nitrogen undergoes single-electron transfer (SET) to form a radical cation. This intermediate couples to form azo linkages or oxidizes further into quinone-imine species.

  • Visual Indicator: Clear solutions turn pink (early stage)

    
    brown  (advanced stage) 
    
    
    
    black precipitate (polymerization).
  • Causality: High-dielectric solvents like DMSO can stabilize the radical intermediate, paradoxically accelerating the initial electron transfer step if oxygen is present [1].

Amide Hydrolysis (Secondary Risk)

The amide bond linking the isobutyryl group (2-methylpropanoyl) to the aniline is relatively robust due to the steric hindrance of the isopropyl group and the electronic deactivation by the ortho-chlorine.

  • Risk Level: Low at neutral pH.

  • Trigger: Extreme pH (< 2 or > 10) will catalyze hydrolysis, cleaving the molecule into 5-amino-2-chloroaniline and isobutyric acid [2].

Data Visualization: Degradation Pathways

DegradationPathways Compound N-(5-Amino-2-chlorophenyl)- 2-methylpropanamide Radical Aniline Radical Cation (Reactive Intermediate) Compound->Radical Oxidation (O2 + Light) Hydrolysis Hydrolysis Products: 5-Amino-2-chloroaniline + Isobutyric Acid Compound->Hydrolysis Extreme pH (Acid/Base) Quinone Quinone Imine / Azo Dimers (Pink/Brown Color) Radical->Quinone Coupling/Polymerization

Figure 1: Primary degradation pathways. The oxidative pathway (red) is the dominant mode of failure in standard laboratory solutions.

Module 2: Preparation & Storage Protocols

Standard Operating Procedure (SOP) for Stock Solutions
ParameterRecommendationScientific Rationale
Solvent Anhydrous DMSO or DMFHigh solubility is required. Avoid protic solvents (EtOH/MeOH) for long-term storage as they can facilitate proton transfer during oxidation.
Concentration 10 mM - 50 mMHigher concentrations are self-shielding against oxidation relative to dilute samples.
Atmosphere Argon or Nitrogen purgeCritical: Displacement of dissolved oxygen prevents the initial formation of the aniline radical.
Temperature -80°C (Preferred) or -20°CArrhenius kinetics dictate that lowering T significantly reduces the rate of oxidation and hydrolysis.
Vessel Amber Glass VialsBlocks UV/Vis light (200-450nm) which catalyzes aniline photo-oxidation.
The "Freeze-Thaw" Danger

Repeated freeze-thaw cycles induce condensation of atmospheric moisture into the cold DMSO. DMSO is hygroscopic; water accumulation changes the dielectric constant and pH, accelerating degradation.

  • Protocol: Aliquot stock solutions into single-use volumes (e.g., 20 µL) immediately after preparation. Never re-freeze a thawed aliquot.

Module 3: Troubleshooting & FAQs

Q1: My DMSO stock solution turned light pink after 2 days at room temperature. Is it still usable?

Answer: Proceed with caution. The pink color indicates the formation of trace oxidation products (likely azo-dimers or quinone-imines).

  • Impact: For biological assays (IC50), trace impurities may act as "PAINS" (Pan-Assay Interference Compounds) due to their high reactivity.

  • Action: Run an LC-MS check. If the parent peak is >98%, it may be usable for rough screening. For precise kinetics or crystallography, discard and prepare fresh .

Q2: I see a precipitate when diluting the DMSO stock into cell culture media.

Answer: This is a solubility crash , not degradation. The lipophilic nature of the chlorophenyl and isobutyl groups makes the compound poorly soluble in aqueous buffers.

  • Troubleshooting:

    • Ensure final DMSO concentration is 0.5% - 1.0%.

    • Vortex immediately upon addition.

    • If precipitation persists, sonicate the media (if protein-free) or reduce the working concentration.

Q3: Can I use ethanol instead of DMSO?

Answer: Only for immediate use. Ethanol is more volatile and often contains dissolved oxygen. Furthermore, evaporation of ethanol changes the concentration rapidly. DMSO is preferred for its low vapor pressure and ability to keep the compound in solution at low temperatures.

Troubleshooting Decision Tree

TroubleshootingTree Start Issue Observed Color Solution turned Pink/Brown Start->Color Precip White Precipitate in Buffer Start->Precip Oxidation Cause: Oxidation of Amine Action: Check LC-MS. Discard if purity <95%. Color->Oxidation Solubility Cause: Low Aqueous Solubility Action: Increase DMSO %, Lower Conc., or Sonicate. Precip->Solubility

Figure 2: Rapid diagnostic tree for common solution stability issues.

References

  • Oxidation of Aniline Derivatives

    • Mechanistic Insight: Substituted anilines, particularly those with electron-donating groups, are prone to autoxidation forming radical c
    • Source:Journal of Physical Chemistry A, "Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution."

  • Amide Hydrolysis Kinetics

    • Mechanistic Insight: N-aryl amides hydrolyze slower than aliphatic amides but are susceptible to base-catalyzed hydrolysis
    • Source:Arkivoc, "A mild alkaline hydrolysis of N- and N,N-substituted amides."

  • Compound Properties (PubChem)

    • Data: Chemical structure and computed properties for N-(5-amino-2-methylphenyl)propanamide (Analogous structure used for SAR analysis).
    • Source: PubChem CID 821314.[1]

Sources

Minimizing byproduct formation in isobutyryl chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Support Hub | Reagent ID: IBC-79-30-1

Welcome to the Application Support Hub. This guide is designed for researchers encountering yield loss or impurity profiles specific to Isobutyryl Chloride (2-methylpropanoyl chloride) . Unlike simple acetyl chloride, the isopropyl group introduces specific steric and electronic behaviors—most notably the formation of dimethylketene —that require distinct handling protocols.

Diagnostic Workflow: Reaction Pathway Analysis

Before troubleshooting, verify which competing pathway is degrading your product quality.

ReactionPathways IBC Isobutyryl Chloride (Starting Material) Target Target Product (Amide/Ester/Ketone) IBC->Target Nucleophilic Attack (Desired) Acid Isobutyric Acid (Hydrolysis) IBC->Acid H2O Ingress Ketene Dimethylketene (Intermediate) IBC->Ketene E2 Elimination (Excess Base/Heat) Ortho Ortho-Isomer (Regio-impurity) IBC->Ortho Friedel-Crafts (High Temp) Dimer Tetramethylcyclobutanedione (Ketene Dimer) Ketene->Dimer Dimerization

Figure 1: Competing reaction pathways for Isobutyryl Chloride. Note the specific risk of ketene dimerization due to the alpha-proton availability.

Module 1: The "Hidden" Byproduct (Dimethylketene)

Issue: You observe non-polar impurities or "gummy" residues, and yield is lower than calculated. Diagnosis: Unlike benzoyl chloride, isobutyryl chloride has an acidic


-proton. In the presence of tertiary amines (e.g., Triethylamine, DIPEA), it undergoes E2 elimination to form dimethylketene , which rapidly dimerizes to 2,2,4,4-tetramethylcyclobutanedione .

Q: How do I distinguish Ketene formation from simple hydrolysis? A: Hydrolysis produces isobutyric acid (pungent smell, soluble in base). Ketene dimers are neutral, often crystalline or waxy solids, and do not dissolve in aqueous base extractions.

Corrective Protocol:

  • Change the Base: Switch from strong tertiary amines to inorganic bases (Schotten-Baumann conditions) or pyridine (less basic than TEA).

  • Order of Addition: Never add the base directly to the acid chloride.

    • Wrong: Reagent + Base

      
       Add Acid Chloride.
      
    • Right: Reagent + Acid Chloride

      
       Slow addition of Base at 0°C.
      
  • Temperature Control: Maintain reaction temperature

    
    C during base addition. Ketene formation is thermally accelerated.
    
Module 2: Hydrolysis & Acid Contamination

Issue: White precipitate forms immediately upon addition; final product contains acidic impurities. Diagnosis: Isobutyryl chloride is highly moisture-sensitive.[1] The white precipitate is often the amine hydrochloride salt forming prematurely due to moisture-promoted hydrolysis, or simply the hydrolysis product itself.

Troubleshooting Table:

ObservationRoot CauseImmediate Fix
Fuming upon bottle opening HCl gas release due to ambient humidity.Purge bottle with dry

immediately after use. Seal with Parafilm.
Cloudiness in solvent Wet solvent (check water content).Dry solvent over activated 3Å or 4Å molecular sieves for 24h.
Variable Yields Reagent degradation during storage.Distill isobutyryl chloride (bp 91-93°C) prior to critical steps.
Module 3: Friedel-Crafts Regioselectivity

Issue: Formation of ortho-isomers or di-acylated products during aryl ketone synthesis. Diagnosis: While the isopropyl group provides steric bulk favoring para-substitution, high temperatures or highly active catalysts can erode this selectivity.

Optimization Strategy:

  • Solvent Choice: Use Nitrobenzene or Dichloromethane (DCM) . Nitrobenzene forms a complex with

    
     that modifies its activity, often enhancing para-selectivity.
    
  • Catalyst Modulation: If

    
     is too aggressive (leading to decomposition or poor selectivity), switch to milder Lewis acids.
    

Catalyst Selection Guide:

CatalystActivity LevelRecommended For

HighDeactivated rings; Standard protocol.

ModerateActivated rings (e.g., anisole); reduces polymerization.

LowHighly sensitive substrates (e.g., furans, thiophenes).
Indium Triflate SelectiveGreen chemistry applications; often recyclable.
Standardized Protocols
Protocol A: Anhydrous Amidation (Minimizing Ketene)

Target: Synthesis of N-isobutyryl amides without dimer formation.

  • Setup: Flame-dry a 2-neck round bottom flask; cool under

    
     flow.
    
  • Dissolution: Dissolve 1.0 eq of Amine in anhydrous DCM (0.2 M concentration).

  • Cooling: Cool solution to 0°C in an ice bath.

  • Reagent Addition: Add 1.1 eq of Isobutyryl Chloride dropwise via syringe. (Do not add base yet).

  • Scavenging: Add 1.2 eq of Pyridine (or TEA if necessary) dropwise over 20 minutes.

    • Critical: Keep internal temp

      
      C.
      
  • Workup: Quench with 1M HCl (to remove pyridine/amine), wash with

    
    , then Brine. Dry over 
    
    
    
    .
Protocol B: High-Purity Friedel-Crafts Acylation

Target: Para-selective acylation of benzene derivatives.

  • Complex Formation: In a dry flask, suspend 1.1 eq

    
     in DCM.
    
  • Acylium Generation: Add 1.0 eq Isobutyryl Chloride dropwise at 0°C. Stir 15 min until the solid dissolves (formation of acylium complex).

  • Substrate Addition: Add 1.0 eq of the Aromatic substrate dropwise.

    • Note: Reverse addition (Complex into Substrate) is preferred for highly reactive substrates to prevent poly-acylation.

  • Reaction: Allow to warm to RT. Monitor by TLC.

  • Quench: Pour mixture over ice/HCl slurry. (Exothermic!).

References
  • Sigma-Aldrich. (2025). Isobutyryl chloride Safety Data Sheet (SDS).[2] MilliporeSigma.[3] Link

  • Tidwell, T. T. (2006). Ketenes.[4][5] John Wiley & Sons. (Authoritative text on ketene formation mechanisms from acid chlorides).

  • Olah, G. A. (1973). Friedel-Crafts Chemistry.[6] John Wiley & Sons. (Foundational text on acylation mechanisms and catalyst selection).

  • Lectka, T. (2000). Catalytic, asymmetric reactions of ketenes and ketene enolates.[7] National Institutes of Health (PMC). Link

  • BenchChem. (n.d.). Isobutyryl Chloride Acylating Reagent Guide.Link

Sources

Technical Support Center: Optimization of Catalytic Hydrogenation for Nitro-chloro Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the catalytic hydrogenation of nitro-chloro aromatics. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this critical transformation. The selective reduction of a nitro group in the presence of a chloro substituent is a significant challenge, often plagued by issues of chemoselectivity, catalyst deactivation, and reaction optimization.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter during your experiments, grounded in scientific principles and practical field experience.

I. Troubleshooting Guide: Common Experimental Issues and Solutions

This section addresses common problems encountered during the catalytic hydrogenation of nitro-chloro aromatics, offering probable causes and actionable solutions.

Issue 1: Low Selectivity - Significant Hydrodechlorination Observed

One of the most prevalent challenges is the loss of the chloro-substituent through hydrodechlorination, leading to the formation of undesired aniline byproducts.[3][4]

Probable Causes:

  • Inappropriate Catalyst Choice: Palladium (Pd)-based catalysts, while highly active for nitro group reduction, are also notoriously efficient for hydrodechlorination.[5][6]

  • Harsh Reaction Conditions: High hydrogen pressure and elevated temperatures can favor the hydrodehalogenation side reaction.[3][7]

  • Catalyst Morphology and Support Effects: The nature of the catalyst support and the size of the metal nanoparticles can influence selectivity.[8][9]

  • Solvent Effects: The polarity and nature of the solvent can impact the adsorption of the substrate on the catalyst surface and influence reaction pathways.[10]

Solutions & Scientific Rationale:

  • Catalyst Selection and Modification:

    • Prioritize Platinum (Pt) over Palladium (Pd): Platinum catalysts generally exhibit higher selectivity for the nitro group reduction while minimizing hydrodechlorination compared to palladium.[6][11]

    • Utilize Bimetallic Catalysts: The addition of a second metal, such as iron (Fe) or copper (Cu), to a Pt catalyst can significantly enhance selectivity by modifying the electronic properties of the active sites.[3][7] For instance, the incorporation of Fe can lead to an electron-deficient state in Pt nanoparticles, which is responsible for improved performance.[3]

    • Consider Catalyst Promoters/Additives: The addition of promoters like vanadium compounds or the use of sulfided catalysts can selectively poison the sites responsible for hydrodechlorination.[12][13] The use of ZnI2 has been shown to block highly active catalytic centers and thus suppress dehalogenation.[1]

  • Optimization of Reaction Parameters:

    • Temperature and Pressure: Start with milder conditions (e.g., lower temperature and hydrogen pressure) and gradually increase them to find the optimal balance between reaction rate and selectivity. For example, with a 0.3% Pt–4% Fe/AC catalyst, increasing the temperature from 303 K to 333 K led to 100% conversion and 100% selectivity.[3][7]

    • Substrate Concentration: Substrate concentration can play a significant role. In some systems, lower substrate concentrations have been shown to decrease dehalogenation.[1]

  • Solvent Choice:

    • Ethers like THF, 2-methyl-THF, or dialkyl ethers are often suitable solvents, demonstrating high substrate solubilities and good hydrogenation rates.[1] The choice of solvent can influence the rate of hydrogenation.[10]

ParameterRecommendation for High SelectivityRationale
Catalyst Pt-based (e.g., Pt/C, Pt/Fe3O4), Bimetallic (e.g., Pt-Fe, Pt-Cu)[3][14]Pt is inherently more selective than Pd. Promoters modify electronic properties to suppress C-Cl bond cleavage.[3][6]
Hydrogen Pressure Start low (e.g., 0.5 - 2.0 MPa) and optimize[3][7]Lower pressure reduces the thermodynamic driving force for hydrodechlorination.[3]
Temperature Moderate (e.g., 303 - 333 K) and optimize[3][7]Balances reaction rate with minimizing side reactions.[3]
Solvent Aprotic ethers (e.g., THF, 2-MeTHF)[1]Can influence substrate adsorption and reaction pathways.[10]
Additives Vanadium compounds, ZnI2[1][13]Can selectively block sites responsible for dehalogenation.[1]
Issue 2: Incomplete Conversion or Stalled Reaction

Another common frustration is the reaction failing to proceed to completion, leaving unreacted starting material.

Probable Causes:

  • Catalyst Deactivation: The catalyst can lose its activity during the reaction. This can be due to poisoning by impurities in the substrate or solvent, or by the products themselves.[15][16] Sintering of metal nanoparticles at higher temperatures can also lead to a loss of active surface area.[16]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.

  • Poor Mass Transfer: Inefficient stirring or poor hydrogen dispersion can limit the reaction rate.

  • Presence of Inhibitors: Certain functional groups or impurities can act as catalyst poisons.

Solutions & Scientific Rationale:

  • Ensure Purity of Reagents: Use high-purity substrates, solvents, and hydrogen to avoid introducing catalyst poisons.

  • Optimize Catalyst Loading: Systematically vary the catalyst loading to find the minimum amount required for complete conversion in a reasonable time.

  • Improve Mass Transfer:

    • Ensure vigorous stirring to keep the catalyst suspended and facilitate contact between the reactants.

    • Use a high-pressure reactor with good gas dispersion capabilities.[17]

  • Address Catalyst Deactivation:

    • If poisoning is suspected, pretreating the substrate and solvent (e.g., by passing them through a column of activated carbon or alumina) may be beneficial.

    • For reactions prone to product inhibition, operating in a continuous flow reactor can sometimes mitigate this issue.[1][2]

Issue 3: Formation of Undesired Side-Products (Other than Dechlorination)

Besides hydrodechlorination, other side reactions can occur, leading to a complex product mixture.

Probable Causes:

  • Formation of Intermediates: The reduction of nitro groups proceeds through intermediates like nitroso and hydroxylamine species.[18][19] These can sometimes react with each other to form azoxy or azo compounds, especially if the hydrogenation is not efficient.[13]

  • Over-reduction: In some cases, the aromatic ring itself can be hydrogenated, leading to the formation of chloro-cyclohexylamines. This is more likely with highly active catalysts like rhodium or under very harsh conditions.

Solutions & Scientific Rationale:

  • Optimize Reaction Conditions: Fine-tuning the temperature, pressure, and reaction time can help to minimize the formation of intermediates.

  • Use of Additives: The addition of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates, leading to purer products.[13]

  • Catalyst Choice: Select a catalyst with appropriate activity. For the selective reduction of the nitro group without affecting the aromatic ring, Pt and Pd are generally preferred over more active metals like Rhodium.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the catalytic hydrogenation of nitro-chloro aromatics.

Q1: What is the best catalyst for selectively hydrogenating a nitro group in a chloro-substituted aromatic compound?

A1: While there is no single "best" catalyst for all substrates, platinum-based catalysts, particularly those modified with a second metal like iron or supported on specific materials, often provide a good starting point due to their generally higher selectivity compared to palladium.[3][6][11] For example, a Pt/Fe3O4 catalyst has shown high selectivity for the hydrogenation of chloronitrobenzenes.[14][20] The optimal choice will depend on the specific substrate and desired reaction conditions.

Q2: How can I monitor the progress of my hydrogenation reaction?

A2: Several analytical techniques can be used to monitor the reaction progress:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of the starting material and the formation of products and byproducts.[21][22]

  • In-situ Monitoring: Techniques like Raman spectroscopy can be used for real-time monitoring of the reaction without the need for sampling.[23]

Q3: What are the key safety precautions to take when performing catalytic hydrogenations?

A3: Catalytic hydrogenations involve flammable hydrogen gas and often pyrophoric catalysts, making safety paramount.[24][25]

  • Proper Ventilation: Always conduct hydrogenations in a well-ventilated fume hood.[17][24]

  • Handling of Pyrophoric Catalysts: Catalysts like Raney Nickel and used Palladium on Carbon (Pd/C) can be pyrophoric, especially when dry.[25][26] Always handle them in a wet state and under an inert atmosphere.[24][26]

  • Pressure Equipment: Ensure that the high-pressure reactor is properly maintained and operated within its pressure and temperature limits.[17] Perform a leak test with an inert gas like nitrogen before introducing hydrogen.[17]

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before and after the reaction to remove all air and residual hydrogen.[25][26]

Q4: Can I reuse my hydrogenation catalyst?

A4: In many cases, heterogeneous catalysts can be recovered and reused. However, their activity may decrease with each cycle due to deactivation.[9] To reuse a catalyst, it should be carefully filtered from the reaction mixture under an inert atmosphere and washed with a suitable solvent. The reusability of the catalyst should be evaluated for your specific reaction.

Q5: What is the reaction mechanism for the catalytic hydrogenation of a nitro group?

A5: The hydrogenation of a nitro group is a multi-step process. A simplified pathway involves the sequential reduction of the nitro group to a nitroso group, then to a hydroxylamine, and finally to the amine.[18][19] The exact mechanism can be complex and may vary depending on the catalyst and reaction conditions.

III. Experimental Protocols & Visualizations

Protocol 1: General Procedure for Catalytic Hydrogenation of p-Chloronitrobenzene

This protocol provides a general starting point for the hydrogenation of p-chloronitrobenzene. Optimization of parameters will be necessary for specific substrates and desired outcomes.

Materials:

  • p-Chloronitrobenzene

  • 5% Pt on activated carbon (Pt/C)

  • Ethanol (or other suitable solvent)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge

  • Hydrogen gas (high purity)

  • Nitrogen gas (high purity)

Procedure:

  • Reactor Setup: Place the high-pressure autoclave in a fume hood.[17] Ensure all connections are secure and the equipment is functioning correctly.[17]

  • Charging the Reactor: To the autoclave vessel, add p-chloronitrobenzene and ethanol. Then, carefully add the 5% Pt/C catalyst. The reaction mixture volume should not exceed two-thirds of the vessel's capacity.[17]

  • Sealing and Purging: Seal the autoclave. Purge the system with nitrogen three times to remove any air.[27]

  • Pressurizing with Hydrogen: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0 MPa).

  • Reaction: Begin stirring and heat the reaction to the desired temperature (e.g., 50°C). Monitor the reaction progress by observing the hydrogen uptake and/or by taking aliquots for analysis (after safely depressurizing and purging with nitrogen).

  • Reaction Workup: Once the reaction is complete, cool the reactor to room temperature.[25] Carefully vent the excess hydrogen. Purge the reactor with nitrogen three times.[17]

  • Catalyst Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The used catalyst may be pyrophoric; keep it wet during filtration and dispose of it properly.[26]

  • Product Isolation: The filtrate contains the product, p-chloroaniline. The solvent can be removed under reduced pressure, and the product can be further purified if necessary.

Diagrams

Troubleshooting_Workflow start Low Selectivity: Hydrodechlorination cause1 Inappropriate Catalyst (e.g., Pd-based) start->cause1 cause2 Harsh Conditions (High T, High P) start->cause2 cause3 Catalyst Morphology/ Support Effects start->cause3 solution1 Switch to Pt-based or Bimetallic Catalyst (Pt-Fe) cause1->solution1 solution2 Optimize Conditions: Lower T and P cause2->solution2 solution3 Use Promoters/Additives (e.g., Vanadium, ZnI2) cause3->solution3

Reaction_Pathway A Nitro-chloro Aromatic B Nitroso Intermediate A->B +H2 E Aniline (Dechlorinated Byproduct) A->E +H2, -Cl C Hydroxylamine Intermediate B->C +H2 D Chloroaniline (Desired Product) C->D +H2 D->E +H2, -Cl

IV. References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Retrieved from

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety, 23(4), 17-23. Retrieved from

  • Stanford Environmental Health & Safety. (2023). HYDROGENATION | FACT SHEET. Retrieved from

  • The Sarpong Group. (n.d.). Standard Operating Procedures. Retrieved from

  • Hydrogenation SOP. (n.d.). Retrieved from

  • Heid, E., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(9), 1146-1154. Retrieved from

  • Lian, C., et al. (2012). Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst. Chemical Communications, 48(25), 3124-3126. Retrieved from

  • Heid, E., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ResearchGate. Retrieved from

  • Wang, C., et al. (2017). Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst. RSC Advances, 7(43), 26657-26663. Retrieved from

  • Wang, C., et al. (2017). Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst. Semantic Scholar. Retrieved from

  • Reaction pathways for (A) p-chloronitrobenzene and (B) p-nitrobenzonitrile hydrogenation. (n.d.). ResearchGate. Retrieved from

  • Heid, E., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved from

  • Li, Y., et al. (2022). Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets. RSC Advances, 12(45), 29534-29542. Retrieved from

  • Lian, C., et al. (2012). Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst. Chemical Communications. Retrieved from

  • Selective Hydrogenation of Aromatic Chloronitro Compounds. (2007). Bentham Science Publishers. Retrieved from

  • Solvent effects on the kinetics of catalytic hydrogenation of substituted nitro- and azobenzenes on Raney nickel. (2025). ResearchGate. Retrieved from

  • Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. (2018). Journal of Chemical Technology and Metallurgy. Retrieved from

  • Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines. (2021). MDPI. Retrieved from

  • Zhang, Y., & Zhou, J. (2025). Highly efficient catalytic hydrogenation of p -chloronitrobenzene: the synergistic effect and hybrid nano-structure. Nanoscale Advances. Retrieved from

  • Liquid Phase Hydrogenation of p-Chloronitrobenzene on Au-Pd/TiO 2 Catalysts: Effects of Reduction Methods. (n.d.). Scientific Research Publishing. Retrieved from _

  • Highly Selective Hydrogenation of Aromatic Chloronitro Compounds to Aromatic Chloroamines with Ionic-Liquid-Like Copolymer Stabilized Platinum Nanocatalysts in Ionic Liquids. (2025). ResearchGate. Retrieved from

  • Pre-Coking Strategy Strengthening Stability Performance of Supported Nickel Catalysts in Chloronitrobenzene Hydrogenation. (2021). MDPI. Retrieved from

  • Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. (2023). MDPI. Retrieved from

  • Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. (n.d.). Faraday Discussions. Retrieved from

  • Kinetic Approach to the Catalytic Hydrogenation of Nitroaliphatic Comp. (n.d.). Taylor & Francis eBooks. Retrieved from

  • Selective reduction of nitro group without affecting other functional groups. (n.d.). Benchchem. Retrieved from

  • Selective Hydrogenation of Halonitrobenzenes. (2025). ResearchGate. Retrieved from

  • Selective Hydrogenation over Supported Metal Catalysts: From Nanoparticles to Single Atoms. (2020). PubMed. Retrieved from

  • Nitro Reduction - Common Conditions. (n.d.). Retrieved from

  • Catalytic Hydrogenation Reaction. (2016). AZoM. Retrieved from

  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. (n.d.). Green Chemistry. Retrieved from

  • Zhang, Y., & Zhou, J. (2025). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. PMC. Retrieved from

  • Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. (n.d.). Retrieved from _

  • Process for the catalytic hydrogenation of aromatic nitro compounds. (1996). Google Patents. Retrieved from

    • analytical methods. (n.d.). Retrieved from

  • Effect of catalyst and substituents on the hydrogenation of chloronitrobenzenes. (2025). ResearchGate. Retrieved from

  • method 8091 nitroaromatics and cyclic ketones by gas chromatography. (n.d.). EPA. Retrieved from

  • Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. (2025). ResearchGate. Retrieved from

  • Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. (2025). PMC. Retrieved from

  • Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.). Google Patents. Retrieved from

  • Detection of nitro-polycyclic aromatic hydrocarbons in liquid chromatography by zinc reduction and peroxyoxalate chemiluminescence. (n.d.). PubMed. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of N-(5-Amino-2-chlorophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For researchers and scientists, a comprehensive understanding of a molecule's architecture is paramount for predicting its biological activity, optimizing its properties, and ensuring its purity. This guide provides an in-depth analysis of the ¹H NMR spectrum of N-(5-Amino-2-chlorophenyl)-2-methylpropanamide, a compound of interest in medicinal chemistry. Beyond a mere spectral interpretation, this document offers a comparative framework, evaluating the strengths and limitations of ¹H NMR against other powerful analytical techniques, supported by predictive data and detailed experimental protocols.

The Central Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent technique for determining the structure of organic molecules in solution.[1] ¹H NMR, or proton NMR, is particularly informative as it provides a detailed map of the hydrogen atoms within a molecule, revealing their chemical environment, proximity to one another, and relative numbers. This wealth of information is derived from four key parameters:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at lower ppm values (upfield), while those in electron-poor environments are "deshielded" and appear at higher ppm values (downfield).[2]

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons. The n+1 rule is a useful first approximation, where 'n' is the number of adjacent, equivalent protons.[3]

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle and distance between coupled protons.

Predicted ¹H NMR Spectrum of N-(5-Amino-2-chlorophenyl)-2-methylpropanamide

Structure:

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

A Comparative Look: Alternative and Complementary Analytical Techniques

While ¹H NMR is a powerhouse for structural elucidation, a multi-technique approach often provides the most comprehensive and irrefutable characterization of a molecule. Below is a comparison of ¹H NMR with other key analytical methods for the analysis of N-(5-Amino-2-chlorophenyl)-2-methylpropanamide.

TechniqueInformation ProvidedAdvantages for this MoleculeDisadvantages for this Molecule
¹³C NMR Spectroscopy Number and type of carbon environments (alkane, aromatic, carbonyl). [4]- Provides a direct count of non-equivalent carbons, confirming the molecular backbone. - The carbonyl carbon signal is highly diagnostic.- Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. - Standard spectra are proton-decoupled, so no C-H coupling information is obtained.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern. [5]- Confirms the molecular formula (via high-resolution MS). - Fragmentation can reveal key structural motifs, such as the loss of the isobutyryl group.- Does not provide detailed stereochemical or isomeric information. - Fragmentation can sometimes be complex and difficult to interpret without reference spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of specific functional groups.- Quickly confirms the presence of N-H (amine and amide) and C=O (amide) functional groups through characteristic absorption bands. [6]- Provides limited information about the overall molecular connectivity and carbon skeleton. - The "fingerprint region" can be complex and difficult to interpret for unique identification.
Quantitative ¹H NMR (qNMR) Purity and concentration of the sample. [7]- Can determine the absolute purity of the compound using an internal standard without the need for a specific reference standard of the analyte itself. [8]- Requires careful experimental setup to ensure accurate quantification. - Signal overlap can complicate accurate integration.
2D NMR (COSY, HSQC) Correlation between nuclei (H-H, C-H). [9]- COSY confirms which protons are coupled to each other, definitively assigning the aromatic spin system. - HSQC correlates each proton to its directly attached carbon, providing unambiguous C-H assignments.- Requires longer instrument time compared to 1D NMR. - Data interpretation can be more complex.

In-Depth Look at Complementary Techniques

¹³C NMR Spectroscopy

A ¹³C NMR spectrum of N-(5-Amino-2-chlorophenyl)-2-methylpropanamide would be expected to show 9 distinct signals, corresponding to the 9 unique carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts:

  • Carbonyl Carbon: ~175-180 ppm

  • Aromatic Carbons: ~110-150 ppm (6 signals)

  • Methine Carbon (-CH(CH₃)₂): ~35-40 ppm

  • Methyl Carbons (-CH(CH₃)₂): ~18-22 ppm

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Key fragmentation pathways could include:

  • Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the methine carbon, resulting in a fragment corresponding to the isobutyryl cation.

  • Cleavage of the amide bond: This would lead to fragments representing the substituted aniline and the isobutyramide moieties.

FTIR Spectroscopy

The FTIR spectrum would provide clear evidence for the key functional groups:

  • N-H stretching (amine): Two bands around 3300-3500 cm⁻¹.

  • N-H stretching (amide): A single band around 3300 cm⁻¹.

  • C=O stretching (amide): A strong absorption band around 1650-1680 cm⁻¹.

  • C-H stretching (aliphatic): Bands just below 3000 cm⁻¹.

  • C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Conclusion: An Integrated Approach to Structural Verification

The detailed analysis of the predicted ¹H NMR spectrum of N-(5-Amino-2-chlorophenyl)-2-methylpropanamide demonstrates the power of this technique in providing a wealth of structural information from a single experiment. However, for the rigorous demands of drug development and scientific research, a holistic and integrated analytical approach is indispensable. By combining the detailed connectivity information from ¹H and 2D NMR with the carbon framework data from ¹³C NMR, the molecular weight and fragmentation evidence from mass spectrometry, and the functional group confirmation from FTIR, researchers can achieve an unequivocal and robust structural elucidation. This multi-faceted strategy not only confirms the identity of the target molecule but also provides critical insights into its purity and potential isomeric composition, ensuring the integrity and reliability of subsequent research.

References

  • Hollas, J. M. (2004). Modern Spectroscopy (4th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Chemistry LibreTexts. (2023). Spectroscopy of Amines. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 68(1), 133–149. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • University of Calgary. (n.d.). ¹H NMR Spectroscopy. [Link]

  • Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Balcı, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. [Link]

Sources

Comparative Fragmentation Dynamics of 3-(3-chloro-4-methylphenyl)-1,1-dimethylurea (C10H13ClN2O)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

The molecular formula C10H13ClN2O corresponds primarily to Chlortoluron (also Chlorotoluron), a phenylurea herbicide widely used in cereal crops. For researchers and drug development professionals, the analytical challenge lies not just in detection, but in differentiating this parent compound from its N-demethylated metabolites and structurally similar chlorinated analogs (e.g., Diuron, Linuron) in complex matrices like plasma or environmental water.

This guide moves beyond basic spectral libraries to provide a mechanistic understanding of the fragmentation physics, enabling you to build robust, self-validating assays.

Mechanistic Fragmentation: The "Why" Behind the Peaks

To develop a high-specificity method, one must understand the cleavage points of the molecule. Chlortoluron (MW 212.[1]68) behaves differently under soft ionization (ESI) compared to hard ionization (EI).

Electrospray Ionization (ESI+) Pathway

In LC-MS/MS (Triple Quadrupole), the protonated molecule


 is the precursor. Collision-Induced Dissociation (CID) targets the urea bridge.
  • Primary Transition (Quantifier):

    
    .
    
    • Mechanism: Cleavage of the carbonyl-nitrogen bond on the phenyl side. The charge is retained on the dimethylamine-carbamoyl moiety

      
      .
      
    • Significance: This fragment is highly specific to dimethylureas, making it a robust quantifier.

  • Secondary Transition (Qualifier):

    
    .
    
    • Mechanism: Further loss of CO from the m/z 72 fragment, or direct formation of the dimethylamine cation

      
      .
      
  • Diagnostic Ring Fragment:

    
    .
    
    • Mechanism: Loss of the dimethylurea side chain, leaving the 3-chloro-4-methylaniline cation.

    • Validation: This peak must retain the chlorine isotope pattern (see Section 4).

Visualization of Fragmentation Pathways

FragmentationPathway Parent Precursor [M+H]+ m/z 213 (100%) m/z 215 (33%) TS Transition State (Urea Bridge Instability) Parent->TS CID Energy Frag72 Quantifier Ion [O=C-N(Me)2]+ m/z 72 TS->Frag72 Primary Cleavage (-141 Da) Frag140 Ring Fragment [Cl-Toluidine]+ m/z 140 TS->Frag140 Alt. Cleavage (-73 Da) Frag46 Qualifier Ion [NH(Me)2]+ m/z 46 Frag72->Frag46 Neutral Loss (-CO)

Figure 1: Mechanistic fragmentation pathway of Chlortoluron in ESI+ mode. The m/z 72 ion is the dominant species for quantification.

Comparative Performance Guide

This section objectively compares Chlortoluron analysis against its closest alternatives: its own metabolites and similar ureas.

Structural Analogs & Metabolite Interference

The primary risk in Chlortoluron analysis is cross-talk with its demethylated metabolites.

Table 1: Comparative MS/MS Transitions for Specificity

CompoundFormulaPrecursor (m/z)Quantifier (m/z)Qualifier (m/z)Key Differentiator
Chlortoluron C10H13ClN2O213.1 72.0 46.1Unique m/z 72 (Dimethyl)
Mono-desmethyl C9H11ClN2O199.158.0140.0Shift to m/z 58 (Monomethyl)
Diuron C9H10Cl2N2O233.072.046.0Precursor mass + 2 Cl isotopes
Linuron C9H10Cl2N2O2249.0160.0182.0Methoxy-methyl urea group

Insight: While Diuron shares the m/z 72 fragment, the precursor mass (233 vs 213) allows easy separation. However, the Mono-desmethyl metabolite shifts the fragment to m/z 58. If your method only monitors the ring fragment (m/z 140), you cannot distinguish Parent from Metabolite. Always monitor the urea-side fragment (72 vs 58).

Technique Comparison: ESI (LC-MS) vs. EI (GC-MS)

Table 2: Ionization Performance Matrix

FeatureESI (Triple Quad)EI (Single Quad/TOF)Recommendation
Sensitivity High (ppt levels)Moderate (ppb levels)Use ESI for trace analysis.
Fragmentation Simple (Urea cleavage)Complex (Ring shattering)Use EI for structural confirmation of unknowns.
Sample Prep Minimal (Protein ppt/SPE)High (Derivatization often needed)ESI is superior for high-throughput.
Thermal Stability Excellent (Room temp source)Poor (Thermal degradation risk)Phenylureas can degrade in hot GC injectors.

Self-Validating Experimental Protocol

This protocol includes built-in "Checkpoints" to ensure data integrity.

Sample Preparation (Solid Phase Extraction)[2]
  • Cartridge: HLB (Hydrophilic-Lipophilic Balance) or C18.

  • Conditioning: 3 mL Methanol followed by 3 mL Water.

  • Loading: Load sample at 2 mL/min (pH adjusted to 7.0).

  • Wash: 5% Methanol in Water (removes salts).

  • Elution: 100% Methanol.

  • Reconstitution: Evaporate to dryness and reconstitute in 90:10 Water:Methanol.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 8 minutes.

The "Isotope Check" (Critical Validation Step)

Because Chlortoluron contains one Chlorine atom (


 and 

in a 3:1 ratio), every valid signal must pass the Isotope Fidelity Test.
  • Monitor Precursor: Scan m/z 213.1 and 215.1.

  • Calculate Ratio: Intensity of 215.1 / Intensity of 213.1.

  • Acceptance Criteria: The ratio must be 32% ± 5% .

    • If Ratio < 20%: Interference is likely a non-chlorinated co-eluting compound.

    • If Ratio > 40%: Interference is likely a di-chlorinated compound or matrix noise.

Analytical Workflow Diagram

Workflow cluster_Validation Self-Validation Loop Sample Sample Matrix (Plasma/Water) SPE SPE Extraction (HLB Cartridge) Sample->SPE LC LC Separation (C18, MeOH Gradient) SPE->LC MS_Source ESI Source (+) [M+H]+ = 213 LC->MS_Source Check1 Isotope Check (215/213 Ratio ~33%) MS_Source->Check1 Check2 Fragment Check (72/46 Ratio Constant) Check1->Check2 Pass Fail Reject Data (Interference) Check1->Fail Fail (<20% or >40%) Result Confirmed ID Quantification Check2->Result Pass Check2->Fail Fail

Figure 2: Decision tree for the identification and validation of Chlortoluron, emphasizing the isotope fidelity check.

References

  • Zambonin, C. G., et al. (2000). "Liquid chromatography/electrospray ionisation sequential mass spectrometric identification of the main chlortoluron by-products during water disinfection using chlorine."[2][3] Rapid Communications in Mass Spectrometry.

  • European Union Reference Laboratories (EURL). "Pesticides LC/MS/MS MRM Database." (Provides validated transitions for Chlortoluron: 213>72 and 213>46).

  • Agilent Technologies. "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM." (Experimental data on collision energies and transitions).

  • U.S. EPA. "Method 532: Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and HPLC with UV Detection." (Grounding for sample prep methodologies).

Sources

Distinguishing Amide and Amine Pharmacophores: A High-Resolution IR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Identity Crisis

In drug development, the distinction between amine (basic, solubilizing) and amide (neutral, backbone) moieties is chemically vast but spectroscopically subtle. Both functional groups exhibit N-H stretching (


) and bending modes (

) that frequently overlap.

This guide moves beyond basic textbook assignments. We analyze the dipole-driven intensity differences and Fermi resonances that serve as definitive fingerprints. The goal is to provide a self-validating workflow to distinguish primary (


), secondary (

), and tertiary (

) amines from their amide counterparts without reliance on complementary NMR data.

The Vibrational Mechanics: Why They Differ

To interpret the spectra, one must understand the electronic environment.

  • Amides (Resonance): The lone pair on the nitrogen conjugates with the carbonyl

    
    -system.[1] This creates a partial double bond character (
    
    
    
    ), restricting rotation and increasing the dipole moment of the
    
    
    bond. This results in the Amide I band —one of the strongest absorptions in organic chemistry.
  • Amines (Induction): The nitrogen lone pair is localized (in aliphatic amines) or delocalized into a ring (anilines), but lacks the strong polarization of a carbonyl partner. Consequently, amine N-H stretches are significantly weaker and sharper than amide N-H bands.

Comparative Peak Atlas

The following table synthesizes the critical diagnostic bands. Note the "Intensity" column—this is often the deciding factor when wavenumbers overlap.

Table 1: Diagnostic IR Bands for Amides vs. Amines[2]
Functional GroupRegionBand NameWavenumber (

)
Intensity/ShapeDiagnostic Note
Amide (

)
High FreqN-H Stretch3400–3180Medium, DoubletAmide A & B bands often appear due to Fermi resonance.[2]
Double BondAmide I 1690–1630Very Strong

stretch.[1] The "Anchor" peak.
FingerprintAmide II 1620–1590StrongN-H bend. Overlaps with amine scissoring.
Amide (

)
High FreqN-H Stretch3330–3060Medium, SingletShifted lower by H-bonding (trans vs cis).
Double BondAmide I 1680–1630Very Strong Lower freq than ketones due to resonance.[1]
FingerprintAmide II 1570–1515StrongN-H bend + C-N stretch coupling.[1]
Amide (

)
High Freq-None-No N-H bonds.[3]
Double BondAmide I 1670–1630StrongSole diagnostic peak for

amides.
Amine (

)
High FreqN-H Stretch3500–3300Weak/Med, DoubletSharper than amides. Asym & Sym modes.
FingerprintScissoring1650–1580MediumDanger Zone: Can be mistaken for Amide I.
FingerprintWagging900–650Broad"N-H Wag" blob; confirms

status.
Amine (

)
High FreqN-H Stretch3350–3310Weak, SingletOften very weak in aliphatic amines.
FingerprintBending~1500Very WeakUsually non-diagnostic.
Amine (

)
----Silent in N-H/C=O regions.
The "Amide A & B" Phenomenon (Advanced Diagnosis)

In concentrated samples (solid/neat), amides exhibit a unique splitting pattern around


 called Fermi Resonance.
  • Mechanism: The first overtone of the Amide II band (fundamental

    
    ) has nearly the same energy as the N-H stretch. They mix, splitting the energy levels.
    
  • Result: You see two distinct bands (Amide A at

    
     and Amide B at 
    
    
    
    ) instead of a simple N-H stretch.
  • Utility: Amines do not show this effect. If you see this splitting, it is an amide.[4]

Logic Pathway: The Identification Workflow

Do not rely on a single peak. Use this exclusionary logic tree to classify your unknown.

AmineAmideLogic Start Unknown Spectrum CheckCO Check 1630-1690 cm⁻¹ (Strong Band?) Start->CheckCO IsAmide Likely AMIDE (Amide I Present) CheckCO->IsAmide Yes (Strong) IsAmine Likely AMINE (No Strong C=O) CheckCO->IsAmine No (or Weak) CheckNH_Amide Check 3100-3500 cm⁻¹ IsAmide->CheckNH_Amide Amide1 Doublet (Amide A/B) = Primary Amide CheckNH_Amide->Amide1 Doublet Amide2 Singlet = Secondary Amide CheckNH_Amide->Amide2 Singlet Amide3 None = Tertiary Amide CheckNH_Amide->Amide3 Absent CheckNH_Amine Check 3300-3500 cm⁻¹ IsAmine->CheckNH_Amine Amine1 Doublet (Asym/Sym) + Scissoring @ 1600 = Primary Amine CheckNH_Amine->Amine1 Doublet Amine2 Singlet (Weak) No strong 1600 band = Secondary Amine CheckNH_Amine->Amine2 Singlet Amine3 No Bands = Tertiary Amine CheckNH_Amine->Amine3 Absent

Figure 1: Decision matrix for distinguishing nitrogen-containing functional groups based on Carbonyl and N-H stretching regions.

Experimental Protocols (Self-Validating Systems)

Protocol A: The "Dilution Test" (Differentiating H-Bonding)

Amides are notorious for intermolecular hydrogen bonding (dimerization), which broadens peaks and shifts wavenumbers. To confirm an assignment, you must break these bonds.

  • Preparation: Prepare a 0.1 M solution of the analyte in dry

    
     or 
    
    
    
    (non-polar, non-H-bonding solvents are best, though chloroform has its own issues,
    
    
    is traditional if safety permits; Dichloromethane is a viable modern alternative).
  • Acquisition: Use a liquid transmission cell (CaF2 windows, 0.1–1.0 mm pathlength).

  • Observation:

    • Concentrated/Solid: Broad N-H bands at lower wavenumbers (e.g.,

      
      ).
      
    • Dilute: The broad band disappears and is replaced by a sharp "free" N-H band at higher wavenumbers (e.g.,

      
      ).[1]
      
    • Validation: If the peak does not shift upon dilution, it is likely intramolecular H-bonding (e.g., in a peptide turn) or not an N-H stretch.

Protocol B: The "Salt Shift" (For Amines)

In drug development, amines are often isolated as Hydrochloride (HCl) salts. This destroys the diagnostic free amine signals.

  • The Problem:

    
     shows a broad, messy "ammonium" band from 
    
    
    
    and loses the characteristic sharp doublet.
  • The Fix (Free-Basing In-Situ):

    • Place a small amount of the amine salt on the ATR crystal.

    • Add 1 drop of 1M NaOH (aq) or Triethylamine.

    • Allow the solvent to evaporate (or dry briefly).

    • Scan: The sharp diagnostic N-H stretches of the free base will emerge as the proton is removed.

Troubleshooting & Common Pitfalls

The "Amide I" vs. "Amine Scissoring" Overlap
  • Scenario: You see a peak at

    
    . Is it a primary amine bending or a secondary amide carbonyl?
    
  • Solution: Look at the Intensity .[1][5][6]

    • Amide I: This is usually the tallest peak in the entire spectrum.

    • Amine Scissoring: This is medium-to-weak intensity (usually 1/3 the height of C-H stretches).

Water Contamination
  • Water has an H-O-H bending mode at

    
    .
    
  • Check: If your sample is hygroscopic (common with amines), the

    
     peak might be water. Dry the sample or look for the broad O-H stretch at 
    
    
    
    to confirm water presence.
Cyclic Effects (Lactams)
  • Ring strain forces the carbonyl frequency up .

  • A 4-membered lactam (beta-lactam antibiotics) absorbs at

    
    , confusing it with esters.
    
  • Correction: Check for the Amide II band.[1][2][7][8] Small ring lactams lack the Amide II band because the N-H bending is constrained by the ring geometry.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (The definitive text on Fermi resonance and Amide bands).
  • NIST Chemistry WebBook. Infrared Spectra of Benzamide and Aniline. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. Available at: [Link]

  • LibreTexts Chemistry. (2023). Infrared Spectroscopy of Amines and Amides.[1][2][3][4][5][6][7][9][10][11][12][13] Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of Chloro-Substituted Isobutyranilides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Isobutyranilides and the Influence of Chloro-Substitution

Isobutyranilides, a class of organic compounds characterized by an isobutyryl group attached to an aniline ring, represent a versatile scaffold in the development of biologically active molecules. Their inherent chemical properties can be finely tuned through substitution on the aromatic ring, with halogenation, particularly chlorination, being a key strategy to modulate their activity. The position and number of chlorine atoms on the phenyl ring can profoundly influence the compound's lipophilicity, electronic properties, and steric profile. These modifications, in turn, dictate the molecule's interaction with biological targets, leading to a spectrum of activities, including herbicidal, fungicidal, and insecticidal effects.[1]

This guide provides a comparative analysis of the biological activities of various chloro-substituted isobutyranilides, supported by experimental data and detailed protocols. We will explore the structure-activity relationships that govern their efficacy and delve into the experimental designs used to evaluate their potential as agrochemicals or therapeutic agents.

Herbicidal Activity: A Comparative Analysis

The anilide class of compounds has a well-established history in agriculture, with propanil (N-(3,4-dichlorophenyl)propanamide) being a prominent post-emergence herbicide used for controlling a wide range of weeds in rice cultivation.[2][3][4] While structurally a propionanilide, propanil serves as an excellent benchmark for understanding the herbicidal potential of related chloro-substituted isobutyranilides.

Mechanism of Action: Photosynthesis Inhibition

The primary mode of action for many anilide herbicides, including propanil, is the inhibition of photosynthesis at Photosystem II (PSII).[2][3] These compounds act as inhibitors of the electron transport chain, disrupting the flow of electrons and ultimately leading to the death of the weed. The selectivity of propanil in rice is attributed to the presence of a high level of the enzyme aryl acylamidase in rice, which rapidly metabolizes the herbicide into a non-toxic form.[2] Susceptible weeds lack this enzyme, leading to the accumulation of the active compound and subsequent phytotoxicity.

Structure-Activity Relationship and Comparative Data
CompoundSubstitution PatternTarget WeedsActivity MetricValueReference
Propanil3,4-dichloro (propionanilide)Barnyard grass, etc.-Effective post-emergence[2][3][5]
Hypothetical 4-chloro-isobutyranilide4-chloroBroadleaf and grass weedsEC50Data not available
Hypothetical 2,4-dichloro-isobutyranilide2,4-dichloroBroadleaf and grass weedsEC50Data not available
Hypothetical 3,5-dichloro-isobutyranilide3,5-dichloroBroadleaf and grass weedsEC50Data not available

Note: The table above highlights the need for further research to generate comparative data for chloro-substituted isobutyranilides. The herbicidal activity is expected to vary based on the substitution pattern, with di-substituted analogs often exhibiting higher potency.

Experimental Protocol: In Vitro Herbicidal Bioassay against Lemna minor

The duckweed (Lemna minor) bioassay is a common and sensitive method for evaluating the phytotoxicity of chemical compounds.[6][7][8]

Objective: To determine the concentration-dependent inhibitory effect of chloro-substituted isobutyranilides on the growth of Lemna minor.

Materials:

  • Lemna minor culture

  • Steinberg medium (or other suitable growth medium)

  • Test compounds (chloro-substituted isobutyranilides)

  • Solvent (e.g., acetone or DMSO)

  • Sterile multi-well plates (e.g., 24-well)

  • Growth chamber with controlled light and temperature

Procedure:

  • Culture Maintenance: Maintain a healthy, axenic culture of Lemna minor in Steinberg medium under continuous illumination (4000-8000 lux) at 25 ± 2 °C.

  • Preparation of Test Solutions: Prepare a stock solution of each test compound in a suitable solvent. Make serial dilutions of the stock solution with the growth medium to obtain the desired test concentrations. The final solvent concentration should be minimal and consistent across all treatments, including the control.

  • Inoculation: Transfer a set number of healthy Lemna minor fronds (e.g., 3-4 fronds with a total of 8-12 fronds) into each well of the multi-well plate containing the test solutions. Include a solvent control and a negative control (medium only).

  • Incubation: Incubate the plates in the growth chamber for a period of 7 days.

  • Data Collection: At the end of the incubation period, count the number of fronds in each well. The frond area can also be measured using image analysis software for a more precise assessment of growth.[8]

  • Data Analysis: Calculate the percent inhibition of growth for each concentration relative to the control. Determine the EC50 value (the concentration that causes a 50% reduction in growth) using probit analysis or other suitable statistical methods.

Herbicidal_Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solutions of Isobutyranilides B Make Serial Dilutions in Growth Medium A->B D Inoculate Multi-well Plates with Lemna minor B->D C Prepare Lemna minor Cultures C->D E Incubate for 7 Days under Controlled Conditions D->E F Count Fronds or Measure Frond Area E->F G Calculate Percent Inhibition F->G H Determine EC50 Values G->H

Caption: Workflow for the Lemna minor herbicidal bioassay.

Fungicidal Activity: Exploring the Potential

The anilide scaffold is also present in fungicides, with Carboxin being a notable example. Carboxin is a systemic fungicide used to control smuts, bunts, and other diseases in cereals and other crops.[9][10][11][12] Its mechanism of action involves the inhibition of succinate dehydrogenase in the mitochondrial respiratory chain of fungi.[1] This provides a strong rationale for investigating the fungicidal potential of chloro-substituted isobutyranilides.

Structure-Activity Relationship and Comparative Data

The fungicidal activity of chloro-substituted aromatic compounds is often dependent on the nature and position of the substituents.[13][14] For instance, in a study on imidazolylchalcones, a compound with a 4-chloro substitution showed excellent efficacy against Botryosphaeria dothidea.[13] While specific comparative data for a series of chloro-substituted isobutyranilides is limited, it is anticipated that the lipophilicity and electronic effects imparted by the chlorine atoms will play a crucial role in their antifungal potency.

CompoundSubstitution PatternTarget FungiActivity MetricValueReference
CarboxinUnsubstituted anilide (oxathiin carboxamide)Ustilago maydis, etc.-Effective systemic fungicide[1][9][10]
Hypothetical 4-chloro-isobutyranilide4-chloroBotrytis cinerea, Fusarium oxysporumMICData not available
Hypothetical 2,4-dichloro-isobutyranilide2,4-dichloroBotrytis cinerea, Fusarium oxysporumMICData not available
Hypothetical 3,5-dichloro-isobutyranilide3,5-dichloroBotrytis cinerea, Fusarium oxysporumMICData not available

Note: Further screening of chloro-substituted isobutyranilides against a panel of phytopathogenic fungi is necessary to establish a clear structure-activity relationship and identify lead compounds.

Experimental Protocol: In Vitro Antifungal Assay using the Poisoned Food Technique

The poisoned food technique is a widely used method to assess the in-vitro antifungal activity of chemical compounds.[15][16][17][18][19]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of chloro-substituted isobutyranilides against selected phytopathogenic fungi.

Materials:

  • Pure cultures of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Test compounds (chloro-substituted isobutyranilides)

  • Solvent (e.g., acetone or DMSO)

  • Sterile Petri dishes

  • Cork borer

  • Incubator

Procedure:

  • Preparation of Poisoned Media: Prepare PDA medium and sterilize it. While the medium is still molten, add the test compound (dissolved in a minimal amount of solvent) to achieve the desired final concentrations. Pour the "poisoned" media into sterile Petri dishes and allow them to solidify. Prepare a control plate with the solvent only.

  • Fungal Inoculation: Using a sterile cork borer, take a disc of mycelium from the edge of an actively growing fungal culture. Place the mycelial disc in the center of each poisoned and control plate.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28 °C) for a period of 5-7 days, or until the mycelial growth in the control plate reaches the edge of the dish.

  • Data Collection: Measure the diameter of the fungal colony in both the control and treated plates.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • MIC Determination: The lowest concentration of the test compound that completely inhibits the visible growth of the fungus is considered the Minimum Inhibitory Concentration (MIC).

Fungicidal_Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare 'Poisoned' Fungal Growth Media C Inoculate Petri Dishes with Fungal Discs A->C B Prepare Fungal Inoculum (Mycelial Discs) B->C D Incubate for 5-7 Days C->D E Measure Colony Diameter D->E F Calculate Percent Mycelial Growth Inhibition E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for the poisoned food technique for antifungal screening.

Insecticidal Activity: An Emerging Area of Interest

While the herbicidal and fungicidal activities of anilides are well-documented, their insecticidal potential is a less explored but promising area. Some isobutylamides, naturally occurring in plants of the Piper genus, have demonstrated significant insecticidal activity.[11][17] This suggests that the isobutyranilide scaffold, particularly with lipophilic chloro-substituents, could be a starting point for the development of novel insecticides.

Structure-Activity Relationship and Comparative Data

The insecticidal activity of amides is often influenced by the nature of the acyl and amine moieties. For N-isobutylamides from Piper nigrum, the isobutylamine group was found to be crucial for larvicidal activity against mosquitoes.[11] The introduction of chlorine atoms onto the aniline ring of isobutyranilides could enhance their lipophilicity, potentially improving their penetration through the insect cuticle and interaction with target sites.

CompoundSubstitution PatternTarget InsectsActivity MetricValueReference
Hypothetical 4-chloro-isobutyranilide4-chloroAphids, Lepidopteran larvaeLD50 / LC50Data not available
Hypothetical 2,4-dichloro-isobutyranilide2,4-dichloroAphids, Lepidopteran larvaeLD50 / LC50Data not available
Hypothetical 3,5-dichloro-isobutyranilide3,5-dichloroAphids, Lepidopteran larvaeLD50 / LC50Data not available

Note: The insecticidal activity of chloro-substituted isobutyranilides is a nascent field of research requiring systematic screening against various insect pests to establish clear structure-activity relationships.

Experimental Protocol: Contact Toxicity Bioassay for Insecticides

The contact toxicity bioassay is a standard method to evaluate the direct effect of a chemical on an insect.[20][21][22][23][24]

Objective: To determine the lethal dose (LD50) or lethal concentration (LC50) of chloro-substituted isobutyranilides against a target insect species.

Materials:

  • Test insects of a uniform age and stage (e.g., third-instar larvae of a lepidopteran pest or adult aphids)

  • Test compounds (chloro-substituted isobutyranilides)

  • Solvent (e.g., acetone)

  • Microsyringe or spray tower

  • Petri dishes or vials

  • Insect diet or host plant material

  • Incubator with controlled temperature and humidity

Procedure:

  • Preparation of Test Solutions: Prepare serial dilutions of the test compounds in a suitable volatile solvent like acetone.

  • Application of the Insecticide:

    • Topical Application (for LD50): Using a microsyringe, apply a precise volume (e.g., 1 µL) of the test solution to a specific part of the insect's body, typically the dorsal thorax.

    • Residual Film Method (for LC50): Apply a known amount of the test solution to the inner surface of a Petri dish or vial. Allow the solvent to evaporate completely, leaving a uniform film of the insecticide.

  • Exposure: Place the treated insects (topical application) or introduce untreated insects into the treated containers (residual film method). Provide a food source if the observation period is longer than 24 hours.

  • Incubation: Maintain the insects in an incubator under controlled conditions (e.g., 25 ± 2 °C, 60-70% relative humidity, and a specific photoperiod).

  • Mortality Assessment: Record the number of dead or moribund insects at specific time intervals (e.g., 24, 48, and 72 hours) after treatment.

  • Data Analysis: Correct the mortality data for any control mortality using Abbott's formula. Calculate the LD50 or LC50 values and their 95% confidence limits using probit analysis.

Insecticidal_Bioassay_Workflow cluster_prep Preparation cluster_exp Application & Exposure cluster_analysis Data Analysis A Prepare Test Solutions in Acetone C Topical Application or Residual Film Method A->C B Select Uniform Test Insects B->C D Incubate under Controlled Conditions C->D E Record Mortality at 24, 48, 72h D->E F Correct for Control Mortality (Abbott's Formula) E->F G Calculate LD50 / LC50 (Probit Analysis) F->G

Caption: Workflow for the contact toxicity bioassay for insecticides.

Conclusion and Future Directions

Chloro-substituted isobutyranilides represent a promising, yet underexplored, class of compounds with potential applications in agriculture and beyond. The well-established herbicidal activity of the related anilide, propanil, provides a strong foundation for investigating the phytotoxicity of isobutyranilide analogs. Furthermore, the fungicidal and insecticidal activities observed in other anilide and isobutyramide-containing molecules suggest that chloro-substituted isobutyranilides could possess a broad spectrum of biological activities.

The key to unlocking the full potential of this chemical class lies in a systematic approach to synthesis and biological evaluation. A comprehensive study that synthesizes a library of isobutyranilides with varying chlorine substitution patterns on the aniline ring and screens them against a diverse panel of weeds, fungi, and insect pests is crucial. Such a study would provide the much-needed quantitative data to establish clear structure-activity relationships and identify lead compounds for further optimization.

The experimental protocols detailed in this guide provide a framework for conducting these essential bioassays. By employing standardized methodologies, researchers can generate robust and comparable data that will accelerate the discovery and development of novel, effective, and selective chloro-substituted isobutyranilides for a range of applications.

References

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  • Siraj Uddin, S., Safdar, L. B., Anwar, S., Iqbal, J., Laila, S., Abbasi, B. A., Saif, M. S., Ali, M., Rehman, A., Basit, A., Wang, Y., & Quraishi, U. M. (2022). 4.6.2. Antifungal Assay Using Poisoned Food Method (PFM). Bio-protocol, 12(15), e4503.
  • He, Y., & Leonard, B. R. (2010). Bioassays for monitoring insecticide resistance. Journal of Visualized Experiments, (46), 2129.
  • Mathre, D. E. (1971). Mode of Action of Oxathiin Systemic Fungicides. V. Effect on Electron Transport System of Ustilago maydis and Saccharomyces cerevisiae. Plant Physiology, 48(4), 543–546.
  • Antifungal Activity of Three Different Ethanolic Extract against Isolates from Diseased Rice Plant. (2019). Fortune Journals.
  • Insect Toxicity Bioassay Methods. (n.d.). In Scribd. Retrieved from [Link]

  • Harris, C. R., & Mazurek, J. H. (1961). Bioassay of Organic Insecticides, in Terms of Contact Toxicity, to the Black Cutworm, Agrotis ypsilon (Rott.) l. The Canadian Entomologist, 93(10), 812-817.
  • Park, I. K., Lee, S. G., Shin, S. C., Park, J. D., & Ahn, Y. J. (2002). Larvicidal activity of isobutylamides identified in Piper nigrum fruits against three mosquito species. Journal of agricultural and food chemistry, 50(7), 1866–1870.
  • Food poisoning technique: Significance and symbolism. (2024, December 11). Wisdomlib.
  • Floate, K. D., & Whaley, W. H. (1995). Field bioassay to evaluate contact and residual toxicities of insecticides to carabid beetles (Coleoptera: Carabidae). Journal of economic entomology, 88(2), 344–348.
  • Chemical structure of propanil and its primary detoxification is due to... (n.d.). In ResearchGate. Retrieved from [Link]

  • Antifungal Effect of Cinnamon Bark Extract on the Phytopathogenic Fungus Fusarium sporotrichioides. (2024, November 20). Food Technology and Biotechnology.
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  • In vitro antifungal activity of some plant extracts against Fusarium oxysporum f. sp. lycopersici. (n.d.). In CORE. Retrieved from [Link]

  • Evaluation of herbicide toxicity to Lemna minor L. and Azolla caroliniana Willd. (2024, November 4). Environmental Science and Pollution Research.
  • Propanil (Ref: FW 734). (2025, October 28). In AERU. Retrieved from [Link]

  • Efficacy of Propanil Formulations on Various Stages of Barnyardgrass. (n.d.). In Mississippi Agricultural and Forestry Experiment Station. Retrieved from [Link]

  • Screening for microtubule-disrupting antifungal agents by using a mitotic-arrest mutant of Aspergillus nidulans and novel action of phenylalanine derivatives accompanying tubulin loss. (2004, May 15). Antimicrobial Agents and Chemotherapy.
  • The effects of glyphosate-based herbicide formulations on Lemna minor, a non-target species. (2019, April 15). Environmental Science and Pollution Research.
  • Evaluation of herbicide toxicity to Lemna minor L. and Azolla caroliniana Willd. (2024, November 23). PubMed.
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  • Screening for Antifungal Peptides and Their Modes of Action in Aspergillus nidulans. (2010, November 15). Applied and Environmental Microbiology.
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Sources

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